2-Ethoxyethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-2-6-4-3-5/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGIOCZAQDIBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059392 | |
| Record name | Ethanamine, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110-76-9 | |
| Record name | Ethoxyethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxyethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, 2-ethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanamine, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxyethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Ethoxyethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Ethoxyethylamine. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work. This document presents quantitative data in a clear, tabular format, outlines detailed experimental methodologies for key analytical procedures, and includes visualizations to illustrate experimental workflows and structural-property relationships.
Core Chemical Identity and Structure
This compound is a primary amine and an ethyl ether derivative.[1] Its structure consists of an ethyl group attached to an amine via an ether linkage. This bifunctional nature, possessing both a basic amino group and a polar ether group, dictates its chemical reactivity and physical properties. It is a colorless to pale yellow liquid with a characteristic amine-like odor.[1][2]
Key Identifiers:
-
IUPAC Name: 2-Ethoxyethan-1-amine
-
CAS Number: 110-76-9[1]
-
Molecular Formula: C₄H₁₁NO[1]
-
SMILES: CCOCCN[1]
-
InChI Key: BPGIOCZAQDIBPI-UHFFFAOYSA-N[1]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in chemical synthesis and for ensuring safe handling and storage.
| Property | Value | Units |
| Molecular Weight | 89.14 | g/mol |
| Boiling Point | 105 - 108.8 | °C |
| Melting Point | -70 | °C |
| Density | 0.85 - 0.87 | g/cm³ at 20°C |
| Solubility in Water | Completely miscible | |
| pKa | 6.26 (at 25°C) | |
| Flash Point | 17.7 - 18 | °C |
| Refractive Index | 1.4080 - 1.4110 | |
| Vapor Pressure | 25.5 | mmHg at 25°C |
Experimental Protocols
Synthesis of this compound
A common industrial method for the synthesis of this compound is the reductive amination of 2-ethoxyethanol. The following protocol is a generalized representation of this process.
Reaction: CH₃CH₂OCH₂CH₂OH + NH₃ + H₂ → CH₃CH₂OCH₂CH₂NH₂ + H₂O
Materials:
-
2-Ethoxyethanol
-
Ammonia (anhydrous)
-
Hydrogen gas
-
Heterogeneous catalyst (e.g., Cu-Co/Al₂O₃-diatomaceous earth)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Activation: The catalyst is activated under a stream of hydrogen at an elevated temperature.
-
Reaction Setup: The activated catalyst and 2-ethoxyethanol are loaded into a high-pressure autoclave.
-
Ammoniation: The autoclave is sealed and purged with nitrogen, followed by the introduction of a molar excess of ammonia.
-
Hydrogenation: The reactor is pressurized with hydrogen to 1-4 MPa.
-
Reaction: The mixture is heated to 150-250 °C with vigorous stirring. The reaction progress is monitored by the consumption of hydrogen.
-
Work-up: After the reaction is complete, the reactor is cooled, and excess ammonia and hydrogen are vented.
-
Purification: The crude product is filtered to remove the catalyst and then purified by fractional distillation to separate unreacted starting materials and byproducts.
Spectroscopic Analysis: ¹H NMR
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique to confirm the structure of this compound.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Data Acquisition:
-
The ¹H NMR spectrum is acquired on a spectrometer, for instance, at a frequency of 89.56 MHz.[3]
-
Standard pulse programs are used to acquire the spectrum.
Expected Chemical Shifts (in CDCl₃):
-
-NH₂: ~1.40 ppm (singlet, broad)
-
-CH₂-N: ~2.85 ppm (triplet)
-
O-CH₂-: ~3.48 ppm (triplet)
-
-CH₃: ~1.21 ppm (triplet)
Determination of Boiling Point
The boiling point can be determined using a variety of methods, including the Thiele tube method.
Materials:
-
This compound sample
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube filled with a high-boiling point oil (e.g., mineral oil)
-
Heating source (e.g., Bunsen burner)
Procedure:
-
A small amount of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
The test tube is attached to a thermometer and immersed in a Thiele tube containing oil.
-
The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles.
-
Heating is continued until a steady stream of bubbles emerges from the capillary tube.
-
The heat source is removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.
Determination of pKa
The acid dissociation constant (pKa) of the protonated amine can be determined by potentiometric titration.
Materials:
-
This compound sample
-
Standardized solution of a strong acid (e.g., HCl)
-
Standardized solution of a strong base (e.g., NaOH)
-
pH meter and electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
A known concentration of this compound is dissolved in deionized water.
-
The solution is titrated with a standardized solution of HCl, and the pH is recorded after each addition of acid.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the general workflow for the synthesis of this compound via the reductive amination of 2-ethoxyethanol.
Caption: General workflow for the synthesis of this compound.
Structural-Property Relationships of this compound
This diagram illustrates the key structural features of this compound and their influence on its chemical properties.
Caption: Key structural features and their influence on properties.
References
Synthesis of 2-Ethoxyethylamine from 2-Ethoxyethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-ethoxyethylamine from 2-ethoxyethanol, a critical transformation for producing valuable intermediates in the pharmaceutical and fine chemical industries. The predominant and most industrially viable method is the direct catalytic amination of 2-ethoxyethanol.
Core Synthesis Pathway: Catalytic Amination
The conversion of 2-ethoxyethanol to this compound is accomplished through a reductive amination process. This reaction involves treating the alcohol with ammonia and hydrogen in the presence of a heterogeneous catalyst.[1] This process is often referred to as "borrowing hydrogen" or "hydrogen autotransfer," highlighting its efficiency and atom economy.[1]
The overall chemical equation for this transformation is:
CH₃CH₂OCH₂CH₂OH + NH₃ + H₂ → CH₃CH₂OCH₂CH₂NH₂ + 2H₂O
This reaction proceeds through a multi-step mechanism on the surface of the catalyst. The process begins with the dehydrogenation of 2-ethoxyethanol to form an aldehyde intermediate. This aldehyde then reacts with ammonia to generate an imine. Finally, the imine is hydrogenated to produce the desired this compound.[1]
Key Synthesis Parameters
The successful synthesis of this compound is highly dependent on the careful optimization of several interconnected parameters. The choice of catalyst is a critical factor that influences both the reaction conditions and the overall conversion and selectivity.[1] The reaction temperature, pressure, and the molar ratios of the reactants must be fine-tuned to maximize the yield of the primary amine while minimizing the formation of byproducts, such as the secondary amine, bis(2-ethoxyethyl)amine.[1]
Catalyst Systems and Reaction Conditions
The following table summarizes key parameters for the synthesis of this compound from 2-ethoxyethanol, primarily drawn from industrial processes which can be adapted for laboratory-scale synthesis.[1]
| Parameter | Value/Range | Catalyst System | Source(s) |
| Catalyst Composition | Cu (1.0-30.0%), Co (1.0-50.0%), with promoters (Ru, Mg, Cr) on Al₂O₃-diatomaceous earth support | Cu-Co/Al₂O₃-diatomaceous earth | [1][2] |
| Temperature | 100 - 360 °C | Cu-Co/Al₂O₃-diatomaceous earth | [1] |
| Pressure | Atmospheric to 4.5 MPa | Cu-Co/Al₂O₃-diatomaceous earth | [1] |
| Reactant Molar Ratio (NH₃:Alcohol) | 3.0 - 12.5 | Cu-Co/Al₂O₃-diatomaceous earth | [1] |
| Reactant Molar Ratio (H₂:Alcohol) | 1.5 - 12.0 | Cu-Co/Al₂O₃-diatomaceous earth | [1] |
| Conversion Rate | High | Cu-Co/Al₂O₃-diatomaceous earth | [2] |
| Selectivity | Good | Cu-Co/Al₂O₃-diatomaceous earth | [2] |
Detailed Experimental Protocol (Representative Laboratory Scale)
While specific, detailed laboratory-scale procedures are not extensively available in the public domain, the following protocol is a representative example based on the principles outlined in industrial processes.[1]
Materials and Equipment
-
2-Ethoxyethanol
-
Ammonia (gas or solution)
-
Hydrogen (high-purity)
-
Catalyst (e.g., Cu-Co/Al₂O₃-diatomaceous earth)
-
High-pressure autoclave reactor with magnetic stirring, gas inlets, pressure gauge, and temperature control
-
Filtration apparatus
-
Fractional distillation apparatus
-
Analytical equipment (e.g., GC-MS for reaction monitoring and product characterization)
Procedure
-
Catalyst Activation (if required): For certain catalysts, a pre-reduction step under a hydrogen stream at an elevated temperature may be necessary before use.[1]
-
Reaction Setup: In a high-pressure autoclave, add the activated catalyst (e.g., 5-10 wt% relative to the 2-ethoxyethanol). Add 2-ethoxyethanol to the vessel.[1]
-
Introduction of Ammonia: Seal the autoclave and purge with an inert gas like nitrogen, followed by purging with hydrogen. Introduce ammonia into the reactor. A molar excess of ammonia (e.g., 5-10 equivalents) is recommended to favor the formation of the primary amine and suppress the formation of the secondary amine byproduct.[1]
-
Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1-4 MPa).[1]
-
Reaction: Heat the mixture to the target reaction temperature (e.g., 150-250 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by observing the pressure drop due to hydrogen consumption and/or by taking samples for analysis (e.g., GC-MS).[1] The reaction time can range from a few hours to over 24 hours, depending on the catalyst, temperature, and pressure.[1]
-
Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess ammonia and hydrogen in a well-ventilated fume hood.[1]
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst may potentially be recycled.[1]
-
Purification: The crude product is purified by fractional distillation. Unreacted 2-ethoxyethanol, water, and the desired this compound are separated based on their respective boiling points.[1]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value |
| Chemical Formula | C₄H₁₁NO |
| Molecular Weight | 89.14 g/mol [1] |
| Boiling Point | 105 °C[1] |
| Density | 0.85 g/cm³[1] |
| Appearance | Colorless liquid[1] |
| ¹H NMR | Spectra available in public databases[1] |
| ¹³C NMR | Spectra available in public databases[1] |
| Mass Spectrum | Spectra available in public databases[1] |
Logical Relationships in Synthesis Strategy
The successful synthesis of this compound from 2-ethoxyethanol hinges on the interplay of several factors. The catalyst choice is paramount, dictating the necessary reaction conditions and influencing both conversion and selectivity. Consequently, the reaction parameters must be meticulously optimized to maximize the yield of the primary amine while minimizing byproduct formation.
This technical guide provides a comprehensive foundation for the synthesis of this compound from 2-ethoxyethanol. Researchers and professionals in drug development can leverage this information for laboratory-scale synthesis and process optimization. Further exploration of novel catalyst systems and reaction conditions may pave the way for even more efficient and sustainable production methods.
References
2-Ethoxyethylamine: A Comprehensive Technical Guide
CAS Number: 110-76-9
This technical guide provides an in-depth overview of 2-Ethoxyethylamine, a versatile primary amine with an ether linkage, widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, safety protocols, and handling procedures.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[1][2] It is completely miscible with water and most organic solvents.
| Property | Value | Reference |
| Molecular Formula | C4H11NO | [3] |
| Molecular Weight | 89.14 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Amine-like | [2] |
| Boiling Point | 105 - 108°C | [2][3] |
| Melting/Freezing Point | -50°C | [2] |
| Flash Point | 17.7 - 20°C | [2][3][5] |
| Autoignition Temperature | 265°C | [2][5] |
| Density | 0.85 - 0.851 g/cm³ at 20°C | [2][3] |
| Vapor Pressure | 25 hPa at 20°C | [2] |
| Water Solubility | Completely miscible | [6] |
| logP (Octanol/Water Partition Coefficient) | 1.5 | [2] |
| Refractive Index | 1.4080 to 1.4110 | [6] |
| pH | 11.9 (10% solution in water) at 20°C | [2] |
Safety and Hazard Information
This compound is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[2] It is also harmful if swallowed or in contact with skin.[2][5]
GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.
Caption: GHS Hazard Classification for this compound.
Precautionary Statements
A comprehensive list of precautionary statements for handling this compound is provided below.
| Code | Statement |
| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P310 | Immediately call a POISON CENTER or doctor/physician. |
| P403+P235 | Store in a well-ventilated place. Keep cool. |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical and toxicological properties of this compound are not publicly available in the referenced safety data sheets. These tests are typically conducted according to internationally recognized standards, such as those established by the OECD (Organisation for Economic Co-operation and Development) or ISO (International Organization for Standardization). The provided data represents the results of these standardized tests.
First Aid Measures
Immediate medical attention is required in case of exposure. The following workflow outlines the initial steps for first aid.
Caption: First Aid Workflow for this compound Exposure.
In case of inhalation , the victim should be moved to fresh air.[4][5] If breathing is difficult, oxygen should be administered.[5] For skin contact , contaminated clothing must be removed immediately, and the affected area should be washed with plenty of water for at least 15 minutes.[4][5] If the chemical enters the eyes , they should be flushed with plenty of water for at least 15 minutes.[5] If ingested , the victim should be given copious amounts of milk or water, and vomiting should not be induced.[4][5] In all cases of exposure, immediate medical advice should be sought.[4][5]
Handling and Storage
Handling
Use spark-proof tools and explosion-proof equipment.[5] Avoid breathing vapor, mist, or gas, and prevent contact with eyes, skin, and clothing.[5] Handling should be performed in a chemical fume hood.[5] Personal protective equipment, including chemical splash goggles and appropriate gloves and clothing, is mandatory.[5]
Storage
Store in a cool, dry, and well-ventilated area away from sources of ignition.[4][5] Containers should be kept tightly closed.[5] It is recommended to store under an inert gas as the substance can be air-sensitive. Avoid contact with copper and its alloys.[4]
Accidental Release Measures
In the event of a spill, all sources of ignition should be removed.[5] The spill should be absorbed with an inert material such as vermiculite, sand, or earth and placed in a suitable container for disposal.[5] Spark-proof tools must be used during cleanup.[5] It is crucial to prevent the chemical from entering the environment.[5]
References
- 1. CAS 110-76-9: this compound | CymitQuimica [cymitquimica.com]
- 2. alkylamines.com [alkylamines.com]
- 3. chembk.com [chembk.com]
- 4. 2-ETHOXY ETHYLAMINE (EOEA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound CAS#: 110-76-9 [m.chemicalbook.com]
A Technical Guide to the Physical Properties of 2-Ethoxyethylamine
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth overview of the core physical properties of 2-Ethoxyethylamine (CAS No. 110-76-9), a versatile primary amine and amino ether used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The focus is on its boiling point and solubility characteristics, supported by detailed experimental protocols for their determination.
Core Physical Properties
This compound is a colorless to pale yellow, clear liquid with a characteristic amine-like odor.[1][2][3] Its molecular structure, featuring both an ether linkage and a primary amine group, dictates its physical behavior, particularly its boiling point and solubility profile.[2]
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Physical Property | Value | Notes |
| Boiling Point | 105 °C[2][4] | At standard atmospheric pressure (760 mmHg). |
| 108.8 °C[5] | At standard atmospheric pressure (760 mmHg). | |
| Water Solubility | Completely miscible[2][3][4][5][6] | Forms hydrogen bonds with water.[1][7] |
| Organic Solvent Solubility | Miscible | Soluble in solvents like ether and ethanol.[1][4] |
| Density | 0.85 g/cm³[2][6] | - |
| Molecular Weight | 89.14 g/mol [2][4] | - |
| Flash Point | ~18 °C[4][5] | Highly flammable liquid.[4] |
Discussion of Properties
The boiling point of this compound is reported to be in the range of 105-109 °C at standard pressure.[2][4][5] As a primary amine, it can engage in intermolecular hydrogen bonding due to the presence of hydrogen atoms bonded to the electronegative nitrogen atom.[8] These hydrogen bonds are stronger than the van der Waals forces present in alkanes of similar molecular weight, resulting in a significantly higher boiling point. However, these N-H---N bonds are generally weaker than the O-H---O bonds in corresponding alcohols, leading to a lower boiling point than an alcohol of comparable mass.
This compound is completely miscible with water.[2][4][5][6] This high solubility is attributed to its ability to form hydrogen bonds with water molecules via its primary amine group and the lone pair of electrons on the ether oxygen.[1][7] Generally, amines with five or fewer carbon atoms exhibit good solubility in water. Furthermore, it is readily soluble in common organic solvents such as ethanol and diethyl ether, making it a versatile reagent in various reaction media.[1][4]
Experimental Protocols
The following sections detail standardized laboratory methods for determining the boiling point and solubility of a liquid amine like this compound.
This method is a common and efficient micro-scale technique for determining the boiling point of a liquid.[9]
Apparatus:
-
Thiele tube
-
High-temperature mineral oil
-
Thermometer (calibrated)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or heating mantle
Procedure:
-
Setup: Fill the Thiele tube with mineral oil to a level just above the top of the side-arm.
-
Sample Preparation: Add approximately 0.5 mL of this compound into the small test tube.[9]
-
Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid sample.[9]
-
Assembly: Attach the test tube to the thermometer using a small rubber band, ensuring the bottom of the tube is aligned with the thermometer bulb.[9]
-
Heating: Clamp the Thiele tube and immerse the thermometer and sample assembly into the oil. Begin gently heating the side arm of the Thiele tube. The design of the tube ensures uniform heat circulation.
-
Observation: As the temperature rises, a slow stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed. This indicates the temperature is slightly above the boiling point.
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[9] Record this temperature.
-
Verification: It is good practice to repeat the heating and cooling cycle to verify the measurement.
This protocol outlines the qualitative assessment of solubility in water, an organic solvent, and an acidic solution.
Apparatus:
-
Three small test tubes with stoppers
-
Graduated pipette or dropper
-
Glass stirring rods
Reagents:
-
This compound
-
Deionized water
-
Diethyl ether (or another nonpolar organic solvent)
-
5% Hydrochloric acid (HCl) solution
Procedure:
-
Preparation: Label three clean, dry test tubes as "Water," "Ether," and "5% HCl."
-
Dispensing: Add 2 mL of the respective solvent (Water, Ether, 5% HCl) to each corresponding test tube.
-
Addition of Amine: To each test tube, add 5 drops (approximately 0.1 g) of this compound.[10]
-
Mixing: Stopper each test tube and mix the contents thoroughly by shaking or vortexing for 1-2 minutes.[7][10]
-
Observation: Allow the mixtures to stand and observe.
-
Miscible/Soluble: The substance forms a single, clear, homogeneous phase with the solvent.
-
Insoluble: The substance remains as a separate layer, or the mixture appears cloudy or forms an emulsion.
-
-
Recording: Record the observations for each solvent. For this compound, it is expected to be miscible in all three solvents. Its solubility in 5% HCl demonstrates its basic character, as it reacts to form a water-soluble ammonium salt.[11]
Visualization of Workflow
The following diagram illustrates a logical workflow for the physical characterization of a liquid amine sample.
Caption: Logical workflow for determining the physical properties of an amine.
References
- 1. CAS 110-76-9: this compound | CymitQuimica [cymitquimica.com]
- 2. High-Purity this compound | EEA | CAS 110-76-9 | Aure Chemical [aurechem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 110-76-9 | TCI AMERICA [tcichemicals.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound CAS#: 110-76-9 [m.chemicalbook.com]
- 7. chemhaven.org [chemhaven.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. moorparkcollege.edu [moorparkcollege.edu]
- 11. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to the Nucleophilic Character of 2-Ethoxyethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the nucleophilic character of 2-ethoxyethylamine, a bifunctional primary amine of significant interest in organic synthesis and drug development. The document elucidates the structural and electronic factors governing its reactivity, presents available physicochemical data, and offers detailed experimental protocols for the evaluation of its nucleophilic strength and its application in key synthetic transformations. While a specific Mayr nucleophilicity parameter for this compound is not publicly available, this guide outlines the established methodology for its empirical determination. The content herein is intended to serve as a valuable resource for researchers leveraging this compound as a nucleophilic building block in the design and synthesis of novel chemical entities.
Introduction
This compound (C₄H₁₁NO) is a primary amine that incorporates an ether linkage, rendering it a versatile bifunctional molecule.[1] Its utility as a synthetic intermediate is largely dictated by the nucleophilic nature of the terminal amine group. The lone pair of electrons on the nitrogen atom allows this compound to act as a potent nucleophile, readily attacking electron-deficient centers to form new carbon-nitrogen bonds.[2] This reactivity is fundamental to its application in the synthesis of a wide range of compounds, including pharmaceutical intermediates.[3] Understanding the nuances of its nucleophilic character is therefore crucial for reaction design, optimization, and the prediction of reaction outcomes.
Physicochemical and Structural Properties
The nucleophilicity of this compound is intrinsically linked to its structural and electronic properties. The presence of the ethoxy group at the 2-position introduces specific electronic and steric effects that modulate the reactivity of the amine.
Electronic Effects
The oxygen atom in the ethoxy group is more electronegative than carbon and exerts an electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the nitrogen atom, which in turn is expected to decrease its basicity and nucleophilicity compared to a simple primary amine like ethylamine.[4][5] This is reflected in the pKa of its conjugate acid, which is a measure of the amine's basicity. A lower pKa value generally correlates with lower basicity.[5]
Steric Effects
The ethoxyethyl group is bulkier than a simple ethyl or methyl group. Increased steric hindrance around the nucleophilic nitrogen can impede its approach to an electrophilic center, thereby reducing the rate of reaction and its effective nucleophilicity, particularly in reactions involving sterically demanding electrophiles.[6]
Quantitative Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₁NO | [7] |
| Molecular Weight | 89.14 g/mol | [7] |
| CAS Number | 110-76-9 | [7] |
| Density | 0.85 g/cm³ | [7] |
| Boiling Point | 105 °C | [8] |
| pKa of Conjugate Acid | 6.26 | [5] |
| Water Solubility | Completely miscible | [7] |
Nucleophilicity Assessment
Proposed Experimental Determination of Mayr Nucleophilicity Parameter (N)
The following is a generalized experimental protocol for the determination of the Mayr nucleophilicity parameter (N) and the sensitivity parameter (s) for this compound, adapted from established methodologies.[6]
Objective: To determine the second-order rate constants for the reaction of this compound with a series of reference electrophiles (e.g., benzhydrylium ions) to calculate the Mayr nucleophilicity parameters.
Materials:
-
This compound
-
A series of reference electrophiles with known electrophilicity parameters (E) (e.g., substituted benzhydrylium tetrafluoroborates)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
UV-Vis spectrophotometer with a stopped-flow or temperature-controlled cuvette holder
-
Inert gas (e.g., nitrogen or argon)
Experimental Workflow Diagram:
Caption: A generalized workflow for the experimental determination of the Mayr nucleophilicity parameters for this compound.
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound and each reference electrophile in the chosen anhydrous solvent under an inert atmosphere.
-
Kinetic Measurements: The reactions are typically carried out under pseudo-first-order conditions, with the concentration of this compound being at least 10-fold in excess of the electrophile concentration. The two solutions are rapidly mixed in the stopped-flow apparatus.
-
Data Acquisition: The disappearance of the electrophile is monitored by recording the decrease in absorbance at its λ_max over time.
-
Data Analysis: The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential decay function. The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [this compound].
-
Determination of N and s: A plot of log(k₂) versus the known electrophilicity parameter (E) for each reference electrophile is constructed. The nucleophilicity parameter (N) and the sensitivity parameter (s) are determined from the linear regression of this plot according to the Mayr equation: log(k₂) = s(N + E).
Applications in Synthesis: Key Reactions and Protocols
This compound is a valuable nucleophile in a variety of organic transformations, most notably in N-alkylation and N-acylation reactions.
N-Alkylation
N-alkylation of this compound with alkyl halides is a fundamental method for the formation of C-N bonds, leading to secondary and tertiary amines.
Reaction Scheme:
Detailed Experimental Protocol (General):
Objective: To synthesize an N-alkylated derivative of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
A non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or triethylamine)
-
Solvent (e.g., acetonitrile, DMF, or ethanol)
-
Standard laboratory glassware for reaction, workup, and purification
Experimental Workflow Diagram:
Caption: A generalized workflow for the N-alkylation of this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0-1.5 equivalents) and the base (1.5-2.0 equivalents) in the chosen solvent.
-
Reagent Addition: Add the alkyl halide (1.0 equivalent) dropwise to the stirred mixture at room temperature.
-
Reaction: The reaction mixture may be stirred at room temperature or heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel to yield the pure N-alkylated product.
N-Acylation
N-acylation of this compound with acyl chlorides or anhydrides is a highly efficient method for the synthesis of amides.
Reaction Scheme:
Detailed Experimental Protocol (General):
Objective: To synthesize an N-acylated derivative of this compound.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride or acetic anhydride)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF, or ethyl acetate)
-
Standard laboratory glassware for reaction, workup, and purification
Experimental Workflow Diagram:
Caption: A generalized workflow for the N-acylation of this compound.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent. Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add the acylating agent (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours, or until the reaction is complete as indicated by TLC.
-
Workup: Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by saturated aqueous sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography on silica gel.
Case Study: Synthesis of a Tamsulosin Intermediate
This compound is a key building block in the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia. Specifically, it is used to introduce the 2-(2-ethoxyphenoxy)ethylamino moiety. The synthesis involves the N-alkylation of an appropriate amine with a 2-(2-ethoxyphenoxy)ethyl halide. While the full synthetic route is complex and involves multiple steps, the core reaction highlights the practical application of this compound's nucleophilicity in the construction of a pharmaceutically active molecule. A detailed protocol for a related synthesis can be found in the literature.[2]
Conclusion
This compound is a valuable and versatile primary amine whose nucleophilic character is central to its utility in organic synthesis. While its basicity and, by extension, its nucleophilicity are tempered by the inductive effect of the ether oxygen, it remains a potent nucleophile capable of participating in a wide array of bond-forming reactions. Although quantitative nucleophilicity data is currently lacking in the public domain, this guide provides the framework for its empirical determination. The detailed experimental protocols for N-alkylation and N-acylation serve as a practical starting point for researchers and drug development professionals aiming to incorporate this important building block into their synthetic strategies.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. karlancer.com [karlancer.com]
- 3. Mayr's Database Of Reactivity Parameters: N-Nucleophiles [cup.uni-muenchen.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mayr's Database Of Reactivity Parameters - N-Nucleophiles [cup.lmu.de]
- 7. Research Prof. H. Mayr [cup.uni-muenchen.de]
- 8. Process for the preparation of tamsulosin and intermediates thereof starting from chiral phenylethylamine and using catalytic hydrogenation as the key step | Hovione [hovione.com]
- 9. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]
2-Ethoxyethylamine: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxyethylamine, a primary amine bearing an ether linkage, serves as a crucial and versatile building block in organic synthesis. Its bifunctional nature, combining the nucleophilicity of the amino group with the structural and solubility characteristics imparted by the ethoxy group, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This is particularly evident in the pharmaceutical industry, where this compound and its derivatives are integral to the synthesis of several active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of this compound's role as a synthetic precursor, with a focus on its application in drug development, detailed experimental protocols, and the biological significance of the molecules derived from it.
Chemical Properties and Reactivity
This compound is a colorless to pale yellow liquid with a characteristic amine odor. It is soluble in water and a variety of organic solvents, enhancing its utility in diverse reaction conditions. The reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom, which renders the molecule nucleophilic and basic. This allows it to readily participate in a range of chemical transformations, including:
-
N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to produce amides.
-
Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent to yield higher-order amines.
-
Salt Formation: As a base, it reacts with acids to form ammonium salts.
The ether linkage in this compound is generally stable under many reaction conditions, providing a robust scaffold for molecular elaboration.
Application in Pharmaceutical Synthesis
The utility of this compound as a precursor is prominently highlighted in the synthesis of key intermediates for blockbuster drugs such as Tamsulosin and Carvedilol.
Tamsulosin Intermediate: 2-(2-Ethoxyphenoxy)ethylamine
A critical intermediate in the synthesis of Tamsulosin, an α1A-adrenergic receptor antagonist used to treat benign prostatic hyperplasia, is 2-(2-ethoxyphenoxy)ethylamine.[1] While direct synthesis from this compound is not the most common industrial route, a conceptually similar and widely applicable laboratory-scale synthesis involves the Gabriel synthesis. This method is a reliable technique for the preparation of primary amines from alkyl halides, avoiding the over-alkylation often seen with direct amination.
Carvedilol Intermediate: 2-(2-Methoxyphenoxy)ethylamine
Similarly, the synthesis of Carvedilol, a non-selective beta-blocker and alpha-1 blocker used for hypertension and heart failure, relies on the key intermediate 2-(2-methoxyphenoxy)ethylamine. The synthetic principles for this intermediate are analogous to those for the Tamsulosin intermediate, often employing a Gabriel synthesis or other amination strategies starting from a suitably functionalized phenoxy precursor.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of key pharmaceutical intermediates conceptually derived from the reactivity of this compound.
Protocol 1: Synthesis of 2-(2-Ethoxyphenoxy)ethylamine (Tamsulosin Intermediate) via Gabriel Synthesis
This two-step procedure outlines the synthesis of the Tamsulosin intermediate starting from 2-ethoxyphenol.
Step 1: Synthesis of N-[2-(2-Ethoxyphenoxy)ethyl]phthalimide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-ethoxyphenol (1.0 eq), 1,2-dibromoethane (1.2 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to 100-120°C and stir vigorously for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add potassium phthalimide (1.1 eq). Reheat the mixture to 120-140°C and maintain for 8-12 hours.
-
Isolation: Cool the reaction mixture and pour it into cold water with stirring. The solid precipitate, N-[2-(2-ethoxyphenoxy)ethyl]phthalimide, is collected by filtration, washed thoroughly with water, and dried under vacuum.
Step 2: Hydrolysis of N-[2-(2-Ethoxyphenoxy)ethyl]phthalimide
-
Reaction Setup: Suspend the dried N-[2-(2-ethoxyphenoxy)ethyl]phthalimide (1.0 eq) in ethanol in a round-bottom flask.
-
Reaction Conditions: Add hydrazine hydrate (1.5 eq) to the suspension and heat the mixture to reflux for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Work-up and Purification: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid. Filter off the phthalhydrazide precipitate and wash it with cold ethanol. The filtrate is then concentrated under reduced pressure. The residue is dissolved in water and the pH is adjusted to >12 with a concentrated sodium hydroxide solution. The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-(2-ethoxyphenoxy)ethylamine.
Quantitative Data for Pharmaceutical Intermediate Synthesis
| Intermediate | Precursors | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-[2-(2-Ethoxyphenoxy)ethyl]phthalimide | 2-Ethoxyphenol, 1,2-Dibromoethane | K2CO3, Potassium Phthalimide | DMF | 100-140 | 14-20 | Not specified |
| 2-(2-Ethoxyphenoxy)ethylamine | N-[2-(2-Ethoxyphenoxy)ethyl]phthalimide | Hydrazine Hydrate | Ethanol | Reflux | 4-6 | Not specified |
| 2-(2-Methoxyphenoxy)ethylamine | Guaiacol, Urea, Ethanolamine | KOH, Ethylenediamine | Mesitylene | 120-170 | 22 | 60.1 |
Note: Yields are highly dependent on specific reaction conditions and scale.
Spectroscopic Data for Key Intermediates
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spectrum (m/z) |
| This compound | 3.52 (t, 2H), 3.49 (t, 2H), 2.85 (t, 2H), 1.41 (s, 2H), 1.21 (t, 3H) | 70.8, 66.5, 41.8, 15.2 | 89 (M+), 74, 59, 44, 30 |
| N-[2-(2-Ethoxyphenoxy)ethyl]phthalimide | 7.85-7.70 (m, 4H), 6.95-6.80 (m, 4H), 4.20 (t, 2H), 4.10 (t, 2H), 4.05 (q, 2H), 1.40 (t, 3H) | 168.2, 149.0, 148.5, 133.9, 132.1, 123.2, 121.5, 114.5, 112.5, 67.5, 64.2, 38.0, 14.9 | 311 (M+), 180, 160, 148, 133 |
| 2-(2-Ethoxyphenoxy)ethylamine | 6.95-6.80 (m, 4H), 4.10 (t, 2H), 4.05 (q, 2H), 3.05 (t, 2H), 1.50 (br s, 2H), 1.40 (t, 3H) | 149.0, 148.5, 121.5, 114.5, 112.5, 68.5, 64.2, 41.5, 14.9 | 181 (M+), 137, 122, 109, 94 |
Note: Spectroscopic data are predicted or based on analogous compounds and may vary slightly based on experimental conditions and instrumentation.
Biological Significance and Signaling Pathways
The pharmaceutical compounds derived from this compound intermediates, Tamsulosin and Carvedilol, exert their therapeutic effects by modulating specific biological signaling pathways.
Tamsulosin Signaling Pathway
Tamsulosin is a selective antagonist of the α1A-adrenergic receptor, which is predominantly located in the smooth muscle of the prostate, bladder neck, and urethra.[2][3][4][5] By blocking this receptor, Tamsulosin prevents the binding of norepinephrine, leading to smooth muscle relaxation.[3][4] This alleviates the symptoms of benign prostatic hyperplasia by reducing urinary outflow resistance.[2][4]
Carvedilol Signaling Pathway
Carvedilol exhibits a more complex mechanism of action, functioning as a non-selective antagonist of β1 and β2-adrenergic receptors and also as an α1-adrenergic receptor antagonist.[1][6] Its β-blocking activity reduces heart rate and contractility, while its α-blocking activity leads to vasodilation and a reduction in blood pressure.[1][6] Recent studies have also highlighted its role as a biased agonist at the β2-adrenergic receptor, potentially activating signaling pathways involving β-arrestin and G-proteins that contribute to its cardioprotective effects. Furthermore, Carvedilol can induce a β1AR-NOS3 signaling pathway, promoting cardiac contractility.[7][8]
References
- 1. rsc.org [rsc.org]
- 2. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phthalimide(85-41-6) 1H NMR [m.chemicalbook.com]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]
The Bifunctional Nature of 2-Ethoxyethylamine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Core Chemical Properties, Reactivity, and Applications of a Versatile Synthetic Building Block.
Introduction
2-Ethoxyethylamine (CAS 110-76-9), a primary amine with an ether linkage, is a versatile bifunctional molecule of significant interest in chemical synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique structure, combining the nucleophilic and basic properties of a primary amine with the stability and hydrogen-bonding capabilities of an ether, makes it a valuable intermediate for the construction of complex molecular architectures.[2][3] This technical guide provides a comprehensive overview of the fundamental chemical properties, reactivity, and applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of this compound is presented below, offering a quantitative basis for its application in synthesis and process development.[4][5][6]
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₄H₁₁NO | [1] | |
| Molecular Weight | 89.14 | g/mol | [1] |
| Boiling Point | 105 | °C | [7] |
| Density | 0.85 | g/cm³ | [1] |
| Refractive Index | 1.4080 to 1.4110 | [1][5] | |
| Vapor Pressure | 31.2 | hPa at 24.6°C | [1][6] |
| Water Solubility | Completely miscible | [1][5][7] | |
| pKa (of conjugate acid) | 9.32 | at 25°C | [6] |
| Flash Point | 18 | °C | [7] |
| logP (Octanol/Water) | -0.018 | [4] |
Core Reaction Mechanisms: A Bifunctional Perspective
The reactivity of this compound is dictated by the interplay of its two functional groups: the primary amine and the ether linkage. The lone pair of electrons on the nitrogen atom confers nucleophilicity and basicity, driving a wide range of chemical transformations.[1]
Reactions at the Amine Terminus
The primary amine group is the more reactive of the two functionalities and participates in a variety of fundamental organic reactions.
-
N-Alkylation: As a potent nucleophile, this compound readily undergoes nucleophilic substitution with alkyl halides to form secondary and tertiary amines. This reaction is fundamental to building more complex molecular scaffolds. However, polyalkylation is a common side reaction.[8]
-
N-Acylation: The amine reacts with acyl chlorides and acid anhydrides to form stable amide bonds. This is a crucial reaction in the synthesis of many pharmaceutical compounds.[2]
-
Imine Formation: Condensation with aldehydes and ketones yields imines, which can be further reduced to secondary amines through reductive amination.[1]
-
Salt Formation: Being a weak base, this compound reacts with both inorganic and organic acids to form the corresponding ammonium salts, which are often crystalline and water-soluble.[1]
Reactions Involving the Ether Linkage
The ether group in this compound is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions, typically involving strong hydrohalic acids like HBr or HI. This stability is advantageous as it allows for selective transformations at the amine functionality without disturbing the ether moiety.
Key Applications in Drug Development
The bifunctional nature of this compound makes it a key building block in the synthesis of several active pharmaceutical ingredients (APIs).[3][9]
-
Synthesis of Tamsulosin Intermediate: this compound is a precursor to 2-(2-ethoxyphenoxy)ethylamine, a key intermediate in the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia.[9]
-
Synthesis of Carvedilol Intermediate: A structurally related compound, 2-(2-methoxyphenoxy)ethylamine, which can be synthesized using similar principles, is a vital intermediate for the production of Carvedilol, a beta-blocker for treating high blood pressure.[9]
-
General Pharmaceutical Synthesis: Its ability to introduce a flexible, hydrophilic ethoxyethylamine moiety into a target molecule is valuable for modifying the pharmacokinetic properties of drug candidates.[9]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of this compound via Reductive Amination of 2-Ethoxyethanol[10]
This industrial-scale process can be adapted for laboratory synthesis.
Materials:
-
2-Ethoxyethanol
-
Anhydrous ammonia
-
Hydrogen gas
-
Cu-Co/Al₂O₃-diatomaceous earth catalyst
Procedure:
-
Catalyst Activation: The catalyst is typically activated in a fixed-bed reactor under a stream of hydrogen at elevated temperatures.
-
Reaction Setup: 2-Ethoxyethanol is pumped into a preheater where it is mixed with a molar excess of ammonia and hydrogen gas.
-
Reaction Conditions: The vaporized mixture is passed through the fixed-bed reactor containing the activated catalyst. The reaction is typically carried out at a temperature of 100–250 °C and a pressure of 0.5–25 MPa.[1]
-
Work-up and Purification: The reaction mixture is cooled and condensed. The resulting liquid is separated from the gas phase. The crude this compound is then purified by fractional distillation. Unreacted starting materials and by-products are recycled.
Protocol 2: N-Alkylation of this compound[8]
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Addition of Base: Add potassium carbonate (1.5 eq) to the solution.
-
Addition of Alkyl Halide: Slowly add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of 2-(2-Ethoxyphenoxy)ethylamine via Gabriel Synthesis[9]
This two-step protocol is a common method for preparing primary amines.
Step 1: Synthesis of N-[2-(2-ethoxyphenoxy)ethyl]phthalimide
Materials:
-
1-(2-Haloethoxy)-2-ethoxybenzene (e.g., 1-(2-bromoethoxy)-2-ethoxybenzene)
-
Potassium phthalimide
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(2-haloethoxy)-2-ethoxybenzene (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Reaction: Heat the mixture to 100-150 °C and maintain for 6-12 hours.
-
Work-up: Cool the reaction mixture and pour it into water to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry to obtain N-[2-(2-ethoxyphenoxy)ethyl]phthalimide.
Step 2: Hydrolysis to 2-(2-Ethoxyphenoxy)ethylamine
Materials:
-
N-[2-(2-ethoxyphenoxy)ethyl]phthalimide
-
Potassium hydroxide (KOH)
-
Water
-
Toluene
Procedure:
-
Reaction Setup: Suspend N-[2-(2-ethoxyphenoxy)ethyl]phthalimide in an aqueous solution of potassium hydroxide.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours.
-
Extraction: Cool the reaction mixture to room temperature and extract the product with toluene.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-ethoxyphenoxy)ethylamine.
Visualizations
Bifunctional Reactivity of this compound
Caption: Logical relationship diagram illustrating the dual reactivity of this compound.
Synthetic Workflow for this compound
Caption: Experimental workflow for the industrial synthesis of this compound.
Synthesis of a Tamsulosin Intermediate
Caption: Signaling pathway for the synthesis of a key Tamsulosin intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Storage of 2-Ethoxyethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Ethoxyethylamine (CAS No. 110-76-9). Understanding the chemical stability of this compound is critical for ensuring its quality, safety, and efficacy in research and pharmaceutical applications. This document outlines its known sensitivities, recommended storage protocols, potential degradation pathways, and methodologies for stability assessment.
Chemical Stability Profile
This compound is a primary amine that exhibits reactivity typical of its class. Its stability is influenced by several environmental factors. While specific quantitative kinetic data on its degradation is not extensively available in public literature, its chemical nature and data from analogous compounds allow for a thorough stability assessment.
Key Stability-Influencing Factors:
-
Air Sensitivity: this compound is known to be air-sensitive.[1] Exposure to air can lead to oxidative degradation and the absorption of carbon dioxide, forming carbamates.
-
Light Sensitivity: While not as extensively documented as air sensitivity, protection from light is recommended for long-term storage to prevent potential photolytic degradation.
-
Incompatible Materials: The compound is incompatible with strong oxidizing agents and acids, which can lead to vigorous and potentially hazardous reactions.[2] Contact with copper and its alloys should be avoided as amines can form complexes with copper, potentially catalyzing degradation.[3]
-
Thermal Stress: Elevated temperatures can accelerate degradation processes. The autoignition temperature is 265°C (509°F).[2]
-
Hazardous Decomposition: When heated to decomposition, this compound may emit toxic fumes of nitrogen oxides, carbon monoxide, and carbon dioxide.[2]
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to maintaining the integrity of this compound. The following conditions are recommended based on safety data sheets and chemical supplier information.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[2] Some suppliers recommend storage at <15°C. | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., nitrogen, argon).[1] | To prevent oxidation and reaction with atmospheric carbon dioxide. |
| Container | Store in a tightly closed container.[1][2][4] | To prevent exposure to air and moisture. |
| Location | Store in a well-ventilated area designated for flammable liquids.[2][4] | Due to its low flash point, proper ventilation is crucial to prevent the accumulation of flammable vapors. |
| Ignition Sources | Keep away from sources of ignition, heat, sparks, and open flames.[2] | This compound is a flammable liquid. |
| Material Comp. | Use containers made of appropriate materials such as steel or high-density polyethylene (HDPE). Avoid copper and its alloys.[3][5] | To prevent reaction with the container material. |
Handling Precautions:
-
Use spark-proof tools and explosion-proof equipment.[2]
-
Handle in a chemical fume hood to avoid inhalation of vapors.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and protective clothing.[2][4]
-
Take precautionary measures against static discharge.[4]
Forced Degradation and Stability Indicating Methods
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to generate potential degradation products.
Principles of Forced Degradation Studies
Based on the International Council for Harmonisation (ICH) guidelines, a forced degradation study for this compound should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[6] This level of degradation is sufficient to produce and detect primary degradation products without leading to overly complex secondary degradation pathways.
The following diagram outlines a logical workflow for conducting a forced degradation study.
References
A Technical Guide to the Commercial Availability and Purity of 2-Ethoxyethylamine for Research and Drug Development
Introduction
2-Ethoxyethylamine (CAS No. 110-76-9), a primary amine with an ether linkage, is a versatile building block in organic synthesis, finding significant application in the development of pharmaceutical and agrochemical compounds. Its dual functionality allows for a wide range of chemical transformations. For researchers and professionals in drug development, a thorough understanding of the commercial availability and purity of this compound is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of commercially available grades, typical purity specifications, and detailed analytical methodologies for quality assessment.
Commercial Availability and Purity Specifications
This compound is readily available from a variety of chemical suppliers, typically in purities ranging from 98% to over 99%. While suppliers may not always explicitly label their products with distinct "grades" (e.g., technical, research, pharmaceutical), the purity level generally dictates its suitability for different applications. For demanding applications such as pharmaceutical synthesis, a higher purity grade is recommended.
Below is a summary of representative commercial offerings for this compound:
| Supplier/Manufacturer | Stated Purity | Analysis Method | Water Content | Notes |
| Alkyl Amines Chemicals Limited | ≥ 99.0% | Gas Chromatography (GC) | ≤ 0.5% | Industrial supplier.[1] |
| TCI America | > 98.0% | Gas Chromatography (GC), Neutralization Titration | Not specified | Research and laboratory supplier. |
| CymitQuimica | > 98.0% | Gas Chromatography (GC) | Not specified | European supplier for research.[2] |
| Dideu Industries Group Ltd. | 99.00% | Not specified | Not specified | As listed on ChemicalBook.[3] |
| Shanghai Rlavie Technology Co ltd | ≥ 98% | Gas Chromatography (GC) | Not specified | As listed on ChemicalBook.[3] |
| Aure Chemical | Industrial Grade | High Purity | Low water content | Manufacturer emphasizing suitability for pharmaceutical synthesis.[4] |
Potential Impurities
The most common industrial synthesis of this compound involves the catalytic amination of 2-ethoxyethanol.[5] This process can lead to several potential impurities, including:
-
Unreacted 2-ethoxyethanol: The starting material for the synthesis.
-
Water: A byproduct of the reaction.
-
Secondary amine (Bis(2-ethoxyethyl)amine): Formed by the reaction of the product with the starting material.
-
Other byproducts: Depending on the specific catalyst and reaction conditions.
Analytical Methodologies for Purity Assessment
Accurate determination of the purity of this compound is crucial. The most common analytical techniques employed are Gas Chromatography (GC) for assay and impurity profiling, and neutralization titration for determining the total amine content. Water content is typically measured by Karl Fischer titration.
Gas Chromatography (GC) for Purity and Impurity Profiling
Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture. For amines like this compound, which can exhibit peak tailing on standard GC columns, a deactivated column is often necessary.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent, such as methanol or dichloromethane.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for amine analysis, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar phase with deactivation for basic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
-
Data Analysis:
-
The purity of this compound is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities can be identified by comparing their retention times to those of known standards or by using a mass spectrometer (GC-MS).
-
Neutralization Titration for Total Amine Content
This method determines the total basicity of the sample, which is primarily attributed to the amine functional group of this compound.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of a suitable solvent, such as deionized water or isopropanol.
-
Add a few drops of a suitable indicator (e.g., bromocresol green).
-
-
Titration:
-
Titrate the sample solution with a standardized 0.1 M hydrochloric acid (HCl) solution until the indicator endpoint is reached (a color change from blue to green/yellow for bromocresol green).
-
Alternatively, a potentiometric titration can be performed using a pH meter to determine the equivalence point.
-
-
Calculation:
-
The purity of this compound is calculated using the following formula:
where:
-
V_HCl is the volume of HCl solution used in the titration (in mL).
-
M_HCl is the molarity of the HCl solution.
-
MW_amine is the molecular weight of this compound (89.14 g/mol ).
-
W_sample is the weight of the sample (in g).
-
-
Karl Fischer Titration for Water Content
The Karl Fischer titration is a specific and accurate method for determining the water content in a sample.
Experimental Protocol:
-
Instrumentation:
-
A coulometric or volumetric Karl Fischer titrator.
-
-
Sample Preparation and Analysis:
-
The titrator's vessel is filled with a suitable Karl Fischer reagent.
-
The instrument is conditioned to a dry state.
-
A known weight of the this compound sample is injected into the vessel.
-
The titration proceeds automatically, and the instrument reports the water content, typically in ppm or percentage.
-
For strongly basic amines, a neutralizing agent like benzoic acid may be added to the solvent to prevent interference with the Karl Fischer reaction.
-
Logical Workflow for Selecting this compound
The selection of an appropriate grade of this compound depends on the specific requirements of the research or development project. The following diagram illustrates a logical workflow for this selection process.
Caption: A decision-making workflow for selecting the appropriate grade of this compound.
Conclusion
For researchers and drug development professionals, understanding the commercial landscape and analytical control of this compound is essential for ensuring the quality and success of their work. While high-purity grades are readily available, a careful evaluation of the supplier's specifications and, where necessary, in-house analytical verification is recommended to mitigate risks associated with impurities. The experimental protocols provided in this guide offer a starting point for the quality assessment of this important chemical intermediate.
References
- 1. 2-ETHOXY ETHYLAMINE (EOEA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 2. CAS 110-76-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 110-76-9 [chemicalbook.com]
- 4. High-Purity this compound | EEA | CAS 110-76-9 | Aure Chemical [aurechem.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 2-Ethoxyethylamine in N-alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-ethoxyethylamine as a nucleophile in N-alkylation reactions. These reactions are fundamental in synthetic organic chemistry for the construction of carbon-nitrogen bonds, which are prevalent in many biologically active molecules and pharmaceutical intermediates.
Introduction
This compound is a primary amine featuring an ether linkage, making it a versatile building block in organic synthesis. The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, readily participating in N-alkylation reactions with various electrophiles, such as alkyl halides, to form secondary amines. It can also be employed in reductive amination reactions with aldehydes and ketones. This bifunctional nature makes it a valuable reagent for introducing the 2-ethoxyethyl moiety into target molecules, which can influence their physicochemical properties, such as solubility and lipophilicity.
Data Presentation: N-Alkylation and Reductive Amination
While extensive quantitative data for a wide range of N-alkylation reactions specifically with this compound is not broadly available in peer-reviewed literature, the following tables summarize representative reaction conditions and expected yields based on general principles of N-alkylation and reductive amination of primary amines.
Table 1: Representative Conditions for N-Alkylation of this compound with Alkyl Halides
| Electrophile (Alkyl Halide) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Ethyl Iodide | K₂CO₃ | Acetonitrile | 60-80 | 12-24 | 80-95 | Iodides are more reactive than bromides or chlorides.[1] |
| Benzyl Bromide | K₂CO₃ / DIPEA | DMF | Room Temp - 60 | 8-16 | 85-95 | Benzyl halides are highly reactive. Using a non-nucleophilic base like DIPEA can reduce side reactions. |
| n-Butyl Bromide | NaHCO₃ | Acetonitrile | Reflux | 24-48 | 70-85 | Longer reaction times are often required for less reactive alkyl bromides. |
| Isopropyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 48-72 | 40-60 | Significant formation of elimination byproducts (alkenes) is expected with secondary halides.[1] |
Table 2: Representative Conditions for Reductive Amination with this compound
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp | 12-24 | 85-95 | Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations. |
| Cyclohexanone | NaBH₃CN | Methanol | Room Temp | 18-36 | 80-90 | Sodium cyanoborohydride is effective but toxic; handle with care. |
| 4-Methoxybenzaldehyde | H₂ / Pd/C | Ethanol | Room Temp | 24-48 | 90-98 | Catalytic hydrogenation is a clean method but may not be suitable for substrates with other reducible functional groups. |
Experimental Protocols
Protocol 1: N-Alkylation of this compound with Benzyl Bromide
This protocol describes a general procedure for the synthesis of N-benzyl-2-ethoxyethylamine.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination of Benzaldehyde with this compound
This protocol provides a method for the synthesis of N-benzyl-2-ethoxyethylamine via reductive amination.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Mandatory Visualizations
References
Application Notes and Protocols for 2-Ethoxyethylamine as a Nucleophile in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-ethoxyethylamine as a nucleophile in substitution reactions. This document includes its physicochemical properties, reactivity, and detailed protocols for its use in common organic transformations. A key application in the synthesis of pharmaceutical intermediates is also highlighted.
Introduction to this compound
This compound (CAS: 110-76-9) is a primary amine that also features an ether linkage, making it a versatile bifunctional molecule in organic synthesis.[1] Its reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom of the primary amine group, which allows it to act as a potent nucleophile in a variety of reactions.[1] It is a colorless to pale yellow liquid, completely miscible with water and soluble in organic solvents, rendering it suitable for a range of reaction conditions.[2]
Physicochemical and Reactivity Data
The nucleophilic character of this compound is influenced by both electronic and steric factors. The presence of the electron-withdrawing ethoxy group reduces the electron density on the nitrogen atom, making it a weaker base compared to simple alkylamines like diethylamine.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₁₁NO | [1] |
| Molecular Weight | 89.14 g/mol | [1] |
| Boiling Point | 105-108.8 °C | [4] |
| Density | 0.85 g/cm³ | [1] |
| pKa of Conjugate Acid | 6.26 | [4] |
| Water Solubility | Completely miscible | [1] |
Nucleophilic Substitution Reactions
This compound readily participates in nucleophilic substitution reactions, primarily through a bimolecular (S(_N)2) mechanism.[1]
N-Alkylation
In N-alkylation, this compound reacts with alkyl halides to form secondary amines. A common challenge in this reaction is over-alkylation, where the secondary amine product, being more nucleophilic than the primary amine, reacts further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt.
Table 2: General Conditions for N-Alkylation of Primary Amines
| Parameter | Condition | Notes |
| Electrophile | Alkyl iodides > Alkyl bromides > Alkyl chlorides | Reactivity order of alkyl halides. |
| Solvent | Acetonitrile, DMF, THF | Polar aprotic solvents are generally effective. |
| Base | K₂CO₃, Na₂CO₃, Et₃N | To neutralize the acid byproduct. |
| Temperature | Room temperature to reflux | Dependent on the reactivity of the electrophile. |
| Control of Over-alkylation | Use of excess amine, slow addition of alkyl halide | Key to maximizing the yield of the secondary amine. |
N-Acylation
This compound reacts readily with acyl chlorides and acid anhydrides to form stable amide products. This reaction is typically high-yielding and less prone to side reactions compared to N-alkylation.
Table 3: General Conditions for N-Acylation of Primary Amines
| Parameter | Condition | Notes |
| Electrophile | Acyl chlorides, Acid anhydrides | Highly reactive electrophiles. |
| Solvent | Dichloromethane, THF, Diethyl ether | Anhydrous conditions are important. |
| Base | Triethylamine, Pyridine | To scavenge the acid generated. |
| Temperature | 0 °C to room temperature | Reactions are often exothermic. |
| Yield | Generally high (>85%) | Often proceeds to completion with high selectivity. |
Experimental Protocols
Protocol 1: Synthesis of N-(2-Ethoxyethyl)benzylamine (N-Alkylation)
This protocol describes the synthesis of a secondary amine via the N-alkylation of this compound with benzyl chloride.
Logical Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of this compound.
Materials:
-
This compound
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.5 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add benzyl chloride (1.0 equivalent) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-(2-Ethoxyethyl)acetamide (N-Acylation)
This protocol provides a general method for the N-acylation of this compound with acetyl chloride.
Reaction Mechanism for N-Acylation
Caption: Mechanism of N-acylation of a primary amine.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amide product.
Application in Pharmaceutical Synthesis
This compound and its derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, structurally similar amines are key building blocks for the drugs Tamsulosin and Carvedilol.
Tamsulosin Intermediate Synthesis
The synthesis of a key intermediate for Tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia, involves the nucleophilic substitution of a halide by an amine. While the actual industrial synthesis may use a related amine, the principle demonstrates the utility of this class of compounds. The reaction typically involves the alkylation of an amine with 2-(2-ethoxyphenoxy)ethyl bromide.
Carvedilol Intermediate Synthesis
Carvedilol is a beta-blocker used to treat high blood pressure and heart failure. Its synthesis often involves the reaction of a primary amine, such as 2-(2-methoxyphenoxy)ethylamine, with an epoxide. This reaction is a nucleophilic ring-opening of the epoxide, a classic substitution reaction at a carbon atom.
Signaling Pathway Context for Tamsulosin and Carvedilol
Caption: Role of amine intermediates in the synthesis of drugs targeting adrenergic pathways.
Conclusion
This compound is a versatile and effective nucleophile in substitution reactions, particularly for N-alkylation and N-acylation. Its utility is underscored by its application in the synthesis of complex molecules, including pharmaceutical intermediates. While quantitative kinetic data for this compound itself is limited in the public domain, its reactivity can be reliably predicted based on the established principles of primary amine chemistry. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.
References
Synthesis of a Key Tamsulosin Intermediate: An Application Note on the Utility of 2-Ethoxyethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a crucial intermediate in the manufacturing of Tamsulosin, a widely prescribed medication for the treatment of benign prostatic hyperplasia (BPH). The synthesis focuses on the strategic incorporation of the 2-(2-ethoxyphenoxy)ethylamino moiety, derived from 2-ethoxyethylamine precursors. This guide offers a comprehensive overview of the synthetic pathways, quantitative data, and step-by-step protocols to facilitate the efficient and reproducible synthesis of this key pharmaceutical intermediate.
Introduction
Tamsulosin is a selective alpha-1A and alpha-1B adrenoceptor antagonist, valued for its targeted action in the prostate and bladder, which minimizes cardiovascular side effects.[1] The molecular structure of Tamsulosin features a chiral aminopropyl side chain attached to a substituted benzenesulfonamide, and a distinct 2-(2-ethoxyphenoxy)ethylamine group. The synthesis of Tamsulosin, particularly its optically active (R)-enantiomer, has been a subject of extensive research, with various synthetic strategies developed to ensure high purity and yield.[1][2][3] This note focuses on the synthesis and incorporation of the 2-(2-ethoxyphenoxy)ethylamine intermediate, a critical building block in the Tamsulosin structure.
Synthetic Pathways
The primary route for introducing the 2-(2-ethoxyphenoxy)ethylamino group involves the synthesis of 2-(2-ethoxyphenoxy)ethylamine, which is then coupled with the chiral sulfonamide moiety. A common and effective method for the synthesis of 2-(2-ethoxyphenoxy)ethylamine is the Gabriel synthesis.[4] This classical method is favored for its ability to produce primary amines with high yields and minimal side products.
The overall synthetic strategy can be broken down into two main stages:
-
Synthesis of the Intermediate: 2-(2-Ethoxyphenoxy)ethylamine: This is typically a two-step process starting from 2-ethoxyphenol.
-
Condensation with the Sulfonamide Core: The synthesized 2-(2-ethoxyphenoxy)ethylamine is then reacted with (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide to form Tamsulosin.
Quantitative Data Summary
The following table summarizes the typical yields and purity for the key steps in the synthesis of the Tamsulosin intermediate and its subsequent conversion to Tamsulosin.
| Step | Reactants | Solvent(s) | Typical Yield | Purity | Reference(s) |
| 1. Synthesis of N-[2-(2-ethoxyphenoxy)ethyl]phthalimide | 2-Ethoxyphenol, 1,2-dihaloethane, Potassium phthalimide | Dimethylformamide (DMF) | ~70-80% | >95% | [4] |
| 2. Hydrolysis to 2-(2-Ethoxyphenoxy)ethylamine | N-[2-(2-ethoxyphenoxy)ethyl]phthalimide, Potassium hydroxide | Water, Toluene | ~70% | >98% | [4][5] |
| 3. Synthesis of Tamsulosin | (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, 2-(o-ethoxyphenoxy)ethyl bromide, Sodium bicarbonate | Triethyl phosphite | ~50-70% | >99% | [6][7][8] |
| Alternative Final Step: Reductive Amination | 5-acetonyl-2-methoxybenzenesulfonamide, 2-(2-ethoxyphenoxy)ethylamine, Reducing agent (e.g., NaBH4) | Methanol | Variable | Variable | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Ethoxyphenoxy)ethylamine (via Gabriel Synthesis)
This protocol is divided into two steps for the synthesis of the key intermediate.
Step 1: Synthesis of N-[2-(2-ethoxyphenoxy)ethyl]phthalimide
-
Materials:
-
2-Ethoxyphenol
-
1,2-Dichloroethane (or 1,2-dibromoethane)
-
Potassium carbonate
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
-
Procedure:
-
In a suitable reaction vessel, combine 2-ethoxyphenol, a dihaloethane (e.g., 1,2-dichloroethane), and potassium carbonate in DMF.[4]
-
Heat the mixture to a temperature between 80-120°C and stir for 4-8 hours. Monitor the formation of 1-(2-haloethoxy)-2-ethoxybenzene by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4]
-
After completion, cool the reaction mixture and add potassium phthalimide.[4]
-
Reheat the mixture to 100-150°C and maintain for 6-12 hours.[4]
-
Cool the mixture and pour it into water to precipitate the product.[4]
-
Filter the solid, wash thoroughly with water, and dry to obtain N-[2-(2-ethoxyphenoxy)ethyl]phthalimide.
-
Step 2: Hydrolysis to 2-(2-Ethoxyphenoxy)ethylamine
-
Materials:
-
N-[2-(2-ethoxyphenoxy)ethyl]phthalimide
-
Potassium hydroxide
-
Toluene
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend the N-[2-(2-ethoxyphenoxy)ethyl]phthalimide obtained in Step 1 in an aqueous solution of a strong base, such as potassium hydroxide.[4]
-
Heat the mixture to reflux and maintain for 4-8 hours.[4]
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent like toluene.[4]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[4]
-
Concentrate the organic layer under reduced pressure to yield 2-(2-ethoxyphenoxy)ethylamine.[4]
-
Protocol 2: Synthesis of Tamsulosin
This protocol outlines the final condensation step to produce Tamsulosin.
-
Materials:
-
(R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
-
2-(o-ethoxyphenoxy)ethyl bromide
-
Triethyl phosphite
-
Sodium bicarbonate
-
-
Procedure:
-
In a round-bottomed flask, charge (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, triethyl phosphite, and sodium bicarbonate.[8]
-
Stir the suspension until a complete solution is formed.[8]
-
To this solution, add 2-(o-ethoxyphenoxy)ethyl bromide.[8]
-
Heat the reaction mixture to approximately 80°C and stir overnight.[4]
-
After the reaction is complete, cool the mixture and perform a suitable work-up involving extraction and washing.
-
Purify the crude product, typically by crystallization, to obtain Tamsulosin.
-
Visualized Workflows
References
- 1. Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]
- 3. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]
- 6. WO2007004077A2 - Process for the preparation of tamsulosin - Google Patents [patents.google.com]
- 7. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. US7238839B2 - Process for the resolution of racemic (R,S) -5-(2-(2-(2- ethoxyphenoxy) ethylamino)Propyl)-2-methoxybenzene sulfonamide (tamsulosin), its novel R and S isomers and their salts and processes for their preparation - Google Patents [patents.google.com]
Application Notes & Protocols: The Role of 2-Ethoxyethylamine in Agrochemical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Ethoxyethylamine is a valuable primary amine that serves as a key building block in the synthesis of a variety of agrochemical intermediates.[1][2][3] Its bifunctional nature, possessing both a nucleophilic amine group and an ether linkage, allows for its incorporation into complex molecular scaffolds. A prominent application of this compound and its structural motifs is in the synthesis of substituted 1,3,5-triazine cores, which are central to many herbicides.[2][4] The step-wise, controlled substitution of chlorine atoms on cyanuric chloride with nucleophiles like alkoxides and amines is a fundamental strategy in creating diverse and selective herbicides.[2][4][5]
This document provides detailed application notes on the synthesis of a key intermediate for the sulfonylurea herbicide class, specifically a precursor to Ethametsulfuron-methyl, and outlines the mode of action of the final product.
Application I: Synthesis of a Key Triazine Intermediate for Herbicides
The synthesis of asymmetrically substituted triazines is a cornerstone of herbicide development. The differential reactivity of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) at varying temperatures allows for sequential nucleophilic substitution. This enables the precise construction of intermediates like 2-amino-4-ethoxy-6-(methylamino)-1,3,5-triazine , a core component of the herbicide Ethametsulfuron-methyl.
While this compound itself is not directly used in a single step, its structural components—the ethoxy and the amino groups—are incorporated through a series of reactions that exemplify the synthetic strategies used in agrochemical manufacturing. The following protocol is a representative synthesis based on established principles of triazine chemistry.
Experimental Protocol: Synthesis of 2-amino-4-ethoxy-6-(methylamino)-1,3,5-triazine
This protocol describes a three-step, one-pot synthesis starting from cyanuric chloride.
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Methylamine (40% solution in water)
-
Ammonia (28-30% solution in water)
-
Acetone
-
Toluene
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ice
Procedure:
Step 1: Synthesis of 2,4-dichloro-6-ethoxy-1,3,5-triazine
-
Prepare a solution of sodium ethoxide by dissolving 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of ethanol in a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel. Cool the solution to 0-5 °C in an ice bath.
-
Separately, dissolve 18.4 g (0.1 mol) of cyanuric chloride in 100 mL of acetone.
-
Slowly add the cyanuric chloride solution to the sodium ethoxide solution over 1 hour, maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). This first substitution is rapid at low temperatures.
Step 2: Synthesis of 2-chloro-4-ethoxy-6-(methylamino)-1,3,5-triazine
-
To the reaction mixture from Step 1, slowly add 8.5 g (0.11 mol) of 40% aqueous methylamine solution.
-
Allow the reaction mixture to slowly warm to room temperature (approx. 20-25 °C) and stir for 4-6 hours. The second chlorine substitution occurs readily at this temperature.
-
Monitor the reaction by TLC until the dichlorotriazine intermediate is consumed.
Step 3: Synthesis of 2-amino-4-ethoxy-6-(methylamino)-1,3,5-triazine
-
Heat the reaction mixture to 50-60 °C.
-
Add 11.3 g (0.19 mol) of 28-30% aqueous ammonia solution to the flask.
-
Maintain the temperature at 50-60 °C and stir for 8-10 hours. The final chlorine substitution requires elevated temperature.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter the resulting precipitate and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 2-amino-4-ethoxy-6-(methylamino)-1,3,5-triazine.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of the triazine intermediate.
| Parameter | Step 1: Ethoxylation | Step 2: Methylamination | Step 3: Amination (Overall) |
| Starting Material | Cyanuric Chloride | Dichloro-ethoxy-triazine | Chloro-ethoxy-methylamino-triazine |
| Key Reagent | Sodium Ethoxide | Methylamine | Ammonia |
| Temperature (°C) | 0 - 5 | 20 - 25 | 50 - 60 |
| Reaction Time (h) | 3 - 4 | 4 - 6 | 8 - 10 |
| Typical Yield (%) | >95 (in solution) | >90 (in solution) | 75 - 85 (isolated) |
| Purity (by HPLC, %) | - | - | >97 |
| Melting Point (°C) | - | - | 171-174 |
Visualization of Synthetic Workflow
The logical progression of the synthesis is based on the temperature-dependent reactivity of cyanuric chloride.
Caption: Workflow for the sequential synthesis of a key triazine herbicide intermediate.
Application II: Mechanism of Action of Resulting Agrochemical
The intermediate, 2-amino-4-ethoxy-6-(methylamino)-1,3,5-triazine, is a precursor for the sulfonylurea herbicide Ethametsulfuron-methyl.[6] This class of herbicides is known for its high efficacy at low application rates.
Mode of Action: Ethametsulfuron-methyl acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7] This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. These amino acids are essential for protein synthesis and overall plant growth. By blocking this pathway, the herbicide halts cell division and growth in susceptible plants, leading to their eventual death. A key advantage of ALS inhibitors is their high selectivity, as the ALS enzyme is not present in animals, contributing to their low mammalian toxicity.[7]
Visualization of Biological Pathway
The following diagram illustrates the inhibition of the branched-chain amino acid synthesis pathway by Ethametsulfuron-methyl.
Caption: Inhibition of Acetolactate Synthase (ALS) by Ethametsulfuron-methyl.
Conclusion: this compound represents a fundamental structural component utilized in the synthesis of advanced agrochemicals. The principles of its incorporation, particularly into heterocyclic systems like 1,3,5-triazines, are central to the production of effective and selective herbicides. The provided protocols and diagrams serve as a guide for researchers in the field of agrochemical synthesis, illustrating the logical workflow from a simple intermediate to a complex, active molecule and its ultimate biological mode of action.
References
- 1. WO1981003020A1 - Triazine synthesis - Google Patents [patents.google.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pomais.com [pomais.com]
Application Notes and Protocols: Reactions of 2-Ethoxyethylamine with Electrophilic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxyethylamine is a versatile primary amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[1][2][3] Its bifunctional nature, containing both a nucleophilic primary amine and an ether linkage, allows for a variety of chemical transformations.[1][4] The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily reacting with a wide range of electrophilic reagents.[1] These reactions are fundamental in constructing more complex molecules with potential biological activity.[2][3]
This document provides detailed application notes and experimental protocols for the key reactions of this compound with common electrophilic reagents, including acylating agents, alkylating agents, and carbonyl compounds.
Data Presentation: Summary of Typical Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the reaction of this compound and analogous amines with various electrophiles. This data is intended to provide a general guideline for reaction planning and optimization.
| Reaction Type | Electrophile Example | Amine | Solvent | Catalyst/Base | Temperature (°C) | Typical Yield (%) |
| N-Acylation | Acetic Anhydride | Primary/Secondary Amines | Dichloromethane or Neat | None or Catalytic Acid/Base | Room Temperature | >95%[5] |
| N-Acylation | Benzoyl Chloride | Primary/Secondary Amines | Dichloromethane | Triethylamine | 0 - 25 | 85-95%[6] |
| N-Alkylation | Ethyl Iodide | Secondary Amines | Acetonitrile | K₂CO₃ | 25 - 80 | 70-90%[6] |
| Reductive Amination | Cyclohexanone | Primary/Secondary Amines | Methanol | NaBH₃CN | 25 | 80-95%[6] |
| Schiff Base Formation | Benzaldehyde Derivatives | Primary Amines | Methanol or Ethanol | Catalytic Acetic Acid | Room Temperature | 91-98%[7] |
Reaction with Acylating Agents: N-Acylation
The reaction of this compound with acylating agents such as acyl chlorides and acid anhydrides is a robust method for the formation of stable amide derivatives.[1] This transformation is widely employed in the synthesis of pharmaceuticals and other fine chemicals.[6]
General Reaction Mechanism: N-Acylation
Caption: General mechanism for the N-acylation of this compound.
Experimental Protocol: N-Acetylation of this compound with Acetic Anhydride
This protocol describes a catalyst-free method for the N-acetylation of this compound.[5]
Materials:
-
This compound
-
Acetic Anhydride
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, add this compound (1 mmol).
-
To the stirred amine, add acetic anhydride (1.2 mmol) at room temperature.
-
Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dissolve the reaction mixture in diethyl ether (5 mL).
-
Allow the solution to stand at room temperature for 1 hour to facilitate the crystallization of the product.
-
Collect the crystalline product by filtration.
Reaction with Alkylating Agents: N-Alkylation
This compound readily undergoes nucleophilic substitution with alkyl halides to form secondary and tertiary amines.[1][6] This reaction is a fundamental carbon-nitrogen bond-forming process. However, over-alkylation to form quaternary ammonium salts can be a significant side reaction.[8][9]
General Reaction Mechanism: N-Alkylation
Caption: General Sₙ2 mechanism for N-alkylation of this compound.
Experimental Protocol: N-Alkylation of this compound with Ethyl Iodide
This protocol provides a representative procedure for the N-alkylation of this compound.[6]
Materials:
-
This compound
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Add ethyl iodide (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Reaction with Aldehydes and Ketones
This compound reacts with aldehydes and ketones to form imines (Schiff bases) in an acid-catalyzed condensation reaction.[1][10] These imines can be subsequently reduced to form secondary amines, a process known as reductive amination.[11][12]
General Reaction Pathway: From Carbonyl to Amine
Caption: Reaction pathway of this compound with carbonyls.
Experimental Protocol: Reductive Amination of Cyclohexanone with this compound
This protocol outlines the one-pot synthesis of N-(2-ethoxyethyl)cyclohexanamine via reductive amination.[11]
Materials:
-
This compound
-
Cyclohexanone
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and cyclohexanone (1.0 eq) in methanol.
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.
-
Add sodium cyanoborohydride (1.2 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Experimental Workflow: A General Overview
The following diagram illustrates a typical workflow for the synthesis, workup, and purification of products derived from the reaction of this compound with electrophiles.
Caption: A typical experimental workflow for synthesis and purification.
Applications in Drug Development
Derivatives of this compound are important intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[2] For instance, it serves as a precursor in the production of complex amines that are integral to the structure and activity of medications such as Tamsulosin and Carvedilol.[2] The ability to readily introduce the 2-ethoxyethyl moiety via the reactions described above allows for the modulation of physicochemical properties like solubility and lipophilicity, which are critical in drug design.
Safety Considerations
This compound is a corrosive liquid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] All reactions should be performed in a well-ventilated fume hood.[13] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Purity this compound | EEA | CAS 110-76-9 | Aure Chemical [aurechem.com]
- 4. CAS 110-76-9: this compound | CymitQuimica [cymitquimica.com]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. What is this compound - Properties & Specifications [polic-chemical.com]
Application Notes and Protocols for Reductive Amination with 2-Ethoxyethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] This two-step, one-pot process involves the reaction of a carbonyl compound (aldehyde or ketone) with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1][4] This methodology is widely employed in medicinal chemistry and drug development due to its broad substrate scope, high efficiency, and the operational simplicity of a one-pot procedure.[4]
This document provides detailed application notes and experimental protocols for the reductive amination of carbonyl compounds using 2-ethoxyethylamine. This compound is a valuable primary amine building block, and its incorporation into molecules can impart desirable physicochemical properties. The following sections outline the general experimental setup, a detailed protocol, and representative data for this transformation.
Reaction Principle
The reductive amination process begins with the nucleophilic attack of the primary amine, this compound, on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a Schiff base (imine) intermediate. The reaction is typically catalyzed by a mild acid, such as acetic acid, which facilitates both the initial nucleophilic addition and the subsequent dehydration step. The imine is then reduced to the final secondary amine product using a suitable reducing agent.
A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reagent for this purpose and is compatible with a wide range of functional groups.[5] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄), though the latter can also reduce the starting aldehyde or ketone.[1][2]
Experimental Setup and General Considerations
Materials and Reagents:
-
Carbonyl Compound: Aldehyde or ketone (1.0 eq)
-
This compound: (1.0 - 1.2 eq)
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are commonly used.[5] Tetrahydrofuran (THF) or methanol can also be employed.[5][6]
-
Catalyst (optional but recommended for ketones): Glacial acetic acid (catalytic amount, e.g., 0.1 eq)
-
Work-up Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Silica gel for column chromatography, appropriate solvent system (e.g., ethyl acetate/hexanes).
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles for liquid transfers
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Detailed Experimental Protocol: Reductive Amination of Cyclohexanone with this compound
This protocol describes a representative procedure for the synthesis of N-cyclohexyl-2-ethoxyethylamine.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen), add cyclohexanone (1.0 eq) and dichloromethane (DCM, sufficient to dissolve the reactants).
-
Addition of Amine: Add this compound (1.1 eq) to the stirred solution at room temperature.
-
Imine Formation: If desired, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation, particularly with ketones.[5] Stir the mixture for 20-30 minutes at room temperature.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-cyclohexyl-2-ethoxyethylamine.
-
Data Presentation
The following table summarizes representative quantitative data for the reductive amination of various carbonyl compounds with this compound, based on typical yields and conditions reported for similar reactions.[6]
| Carbonyl Compound | Reducing Agent | Solvent | Catalyst | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCM | Acetic Acid | 4 | 85-95 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | Acetic Acid | 12 | 80-90 |
| Acetophenone | NaBH(OAc)₃ | THF | Acetic Acid | 16 | 75-85 |
| Isobutyraldehyde | NaBH₃CN | Methanol | None | 2 | 88-98 |
Visualizations
Experimental Workflow
Caption: Workflow for the reductive amination with this compound.
Reaction Signaling Pathway
Caption: Key intermediates in the reductive amination pathway.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Carvedilol Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol is a non-selective β-adrenergic blocker with α1-blocking activity, widely used in the treatment of hypertension and heart failure. A key step in its synthesis involves the nucleophilic ring-opening of an epoxide intermediate, 4-(oxiran-2-ylmethoxy)-9H-carbazole, with an appropriate amine. This document provides detailed application notes and protocols concerning the use of a key amine intermediate in this synthesis.
It is important to clarify a common point of potential confusion. While the topic specifies "2-ethoxyethylamine," the established and widely documented synthesis of Carvedilol utilizes 2-(2-methoxyphenoxy)ethanamine .[1] No significant evidence in the scientific literature supports the use of this compound for the synthesis of Carvedilol. Therefore, this document will focus on the validated reactant, 2-(2-methoxyphenoxy)ethanamine, to provide accurate and relevant information for research and development professionals. This compound may be considered a structural analogue, but its use in this specific synthesis is not established.
The primary challenge in the reaction between 4-(oxiran-2-ylmethoxy)-9H-carbazole and 2-(2-methoxyphenoxy)ethanamine is the formation of a significant byproduct known as "Impurity B" or "bis-impurity."[2] This impurity arises from the reaction of a second molecule of the epoxide with the secondary amine of the newly formed Carvedilol molecule.[3] Much of the process development for Carvedilol synthesis has focused on minimizing the formation of this impurity.
Synthetic Pathway Overview
The synthesis of Carvedilol from 4-hydroxycarbazole generally proceeds in two main steps. First, 4-hydroxycarbazole is reacted with epichlorohydrin to form the key intermediate, 4-(oxiran-2-ylmethoxy)-9H-carbazole. Subsequently, this epoxide is reacted with 2-(2-methoxyphenoxy)ethanamine to yield Carvedilol.
Formation of Carvedilol vs. Impurity B
The reaction of the epoxide intermediate with 2-(2-methoxyphenoxy)ethanamine can proceed down two pathways. The desired reaction leads to the formation of Carvedilol. However, the secondary amine of the Carvedilol product can act as a nucleophile and react with another molecule of the epoxide intermediate, leading to the formation of Impurity B.
Experimental Protocols
Protocol 1: Synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole
This protocol describes the synthesis of the key epoxide intermediate from 4-hydroxycarbazole.
Materials:
-
4-Hydroxycarbazole
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Water
Procedure:
-
To a stirred solution of water and sodium hydroxide, add 4-hydroxycarbazole over 10-15 minutes.[3]
-
Cool the reaction mixture to 10-15°C and add DMSO dropwise over approximately 45 minutes.[3]
-
After stirring for 15 minutes, add epichlorohydrin over 1 hour, maintaining the temperature at 10-15°C.[3]
-
Slowly raise the temperature of the reaction mixture to 45°C and maintain stirring for 6 hours.[3]
-
Upon completion of the reaction, dilute the mixture with water, filter the precipitate, and wash with water to obtain the crude product.[3]
Protocol 2: Synthesis of Carvedilol
This protocol details the reaction of the epoxide intermediate with 2-(2-methoxyphenoxy)ethanamine. Various solvents and conditions have been reported to minimize the formation of Impurity B.
Method A: Using Isopropanol as Solvent
Materials:
-
4-(oxiran-2-ylmethoxy)-9H-carbazole
-
2-(2-methoxyphenoxy)ethylamine hydrochloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Isopropanol
Procedure:
-
Combine 2-(2-methoxyphenoxy)ethylamine hydrochloride and anhydrous potassium carbonate in isopropanol and stir at 35°C for 15 minutes.[4]
-
Add 4-(oxiran-2-ylmethoxy)-9H-carbazole to the mixture.[4]
-
Heat the reaction mixture to 83°C with intensive stirring for 5 hours.[4]
-
After the reaction is complete, filter the mixture and distill off the isopropanol.[4]
-
Dissolve the residue in ethyl acetate, cool, and allow the crude Carvedilol to crystallize.[4]
Method B: Using Dimethyl Sulfoxide (DMSO) to Minimize Impurity B
Materials:
-
4-(oxiran-2-ylmethoxy)-9H-carbazole
-
2-(2-methoxyphenoxy)ethylamine
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a dry reaction flask, charge 4-(oxiran-2-ylmethoxy)-9H-carbazole, 2-(2-methoxyphenoxy)ethylamine, and DMSO.
-
Heat the reaction mixture to a temperature between 50 and 100°C.
-
The reaction in DMSO has been found to limit the formation of the bis-impurity to about 5-7%.[5]
Data Presentation
The choice of solvent and other reaction conditions significantly impacts the yield of Carvedilol and the level of Impurity B. The following table summarizes data from various reported methods.
| Method/Solvent | Amine Reactant | Temperature (°C) | Reaction Time (h) | Carvedilol Yield (%) | Impurity B Level (%) | Reference |
| Innovator Process | 2-(2-methoxyphenoxy)ethanamine | - | - | - | 10-15 (after isolation) | |
| Isopropanol | 2-(2-methoxyphenoxy)ethylamine HCl | 83 | 5 | 45 (purified) | Significantly reduced | [4] |
| DMSO | 2-(2-methoxyphenoxy)ethylamine | 50-100 | - | - | 5-7 | [5] |
Strategies to Minimize Impurity B Formation
Several strategies have been developed to address the formation of Impurity B:
-
Use of a large excess of the amine: This shifts the reaction equilibrium towards the formation of the desired product.[6]
-
Protection of the amine: The secondary amine of 2-(2-methoxyphenoxy)ethanamine can be protected (e.g., with a benzyl group) prior to the reaction with the epoxide. The protecting group is then removed in a subsequent step. This approach can avoid the formation of Impurity B but introduces additional steps to the synthesis.[5][7]
-
Solvent selection: As noted, polar aprotic solvents like DMSO have been shown to reduce the formation of Impurity B compared to alcohols or hydrocarbon solvents.[5]
-
Purification techniques: Crude Carvedilol containing Impurity B can be purified by forming a salt (e.g., with p-toluenesulfonic acid), which can be selectively precipitated, leaving the impurity in the solution. The pure Carvedilol is then regenerated by treatment with a base.[5]
Workflow for Carvedilol Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis of Carvedilol, including steps to minimize and remove Impurity B.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-(2-Methoxyethoxy)ethanamine synthesis - chemicalbook [chemicalbook.com]
- 3. connectjournals.com [connectjournals.com]
- 4. WO2004041783A1 - Process for preparation of carvedilol - Google Patents [patents.google.com]
- 5. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]
- 6. jetir.org [jetir.org]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
Acylation of 2-Ethoxyethylamine: A Detailed Guide to Experimental Conditions
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols and experimental conditions for the acylation of 2-ethoxyethylamine, a crucial reaction in the synthesis of various organic compounds, including active pharmaceutical ingredients. The N-acylated products of this compound are valuable intermediates in medicinal chemistry and materials science. This document outlines the reaction mechanisms, experimental setups, and quantitative data to guide researchers in achieving successful and efficient acylation.
Reaction Mechanism and Principles
The acylation of this compound, a primary aliphatic amine, is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. Common acylating agents include acyl chlorides and acid anhydrides.
With Acyl Chlorides: The reaction with an acyl chloride is typically rapid and exothermic. It proceeds through a tetrahedral intermediate, which then collapses to form the amide and eliminates a chloride ion. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct.
With Acid Anhydrides: The reaction with an acid anhydride is generally less vigorous than with an acyl chloride. The amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then breaks down to yield the amide and a carboxylate anion, which is subsequently protonated to form a carboxylic acid byproduct.
Experimental Protocols
Protocol 1: Acylation using an Acyl Chloride (e.g., Propionyl Chloride)
This protocol provides a general procedure for the N-acylation of this compound with an acyl chloride in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude N-(2-ethoxyethyl)propanamide.
-
Purify the product by column chromatography on silica gel or by distillation if necessary.
Protocol 2: Acylation using an Acid Anhydride (e.g., Acetic Anhydride) under Solvent-Free Conditions
This protocol describes a greener and efficient method for the N-acetylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Diethyl ether
Procedure:
-
In a round-bottom flask, add this compound (1.0 equivalent).
-
Add acetic anhydride (1.2 equivalents) to the amine.
-
Stir the mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction for completion using TLC (typically complete within 15-30 minutes).
-
After the reaction is complete, add diethyl ether to the reaction mixture to precipitate the product or to facilitate extraction.
-
If a solid precipitates, filter the product, wash with a small amount of cold diethyl ether, and dry.
-
If the product is soluble, wash the ether solution with water and brine, dry the organic layer over anhydrous Na₂SO₄, and evaporate the solvent to obtain the N-(2-ethoxyethyl)acetamide.
Quantitative Data and Reaction Conditions
The following table summarizes the experimental conditions and yield for the synthesis of N-(2-ethoxyethyl)propanamide from 2-ethyl-2-oxazoline and ethanol, which is an alternative route to the direct acylation of this compound[1]. This method results in the formation of the desired amide.
| Acylating Precursor | Amine Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Ethyl-2-oxazoline | Ethanol | Lithium Methoxide | Ethanol | 165 | 36.5 | ~80 (based on consumed oxazoline) |
Visualizing the Workflow and Logic
To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: Workflow for acylation with an acyl chloride.
Caption: Logical relationship of reactants and products.
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Over-Alkylation in 2-Ethoxyethylamine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the alkylation of 2-ethoxyethylamine. The primary focus is on minimizing the common side reaction of over-alkylation to improve product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when performing an N-alkylation on this compound?
A1: The most prevalent side product is the di-alkylated product, resulting from over-alkylation. Because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, it can react further with the alkylating agent to form a tertiary amine.[1][2] In some cases, this can proceed to form a quaternary ammonium salt.[1]
Q2: How can I control the reaction to favor mono-alkylation over di-alkylation?
A2: Several strategies can be employed to enhance the selectivity for mono-alkylation:
-
Stoichiometry Control: Using a significant excess of this compound relative to the alkylating agent increases the statistical probability of the alkylating agent reacting with the primary amine.[3]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly and at a controlled temperature helps to maintain a low concentration of the electrophile, favoring the initial alkylation step.
-
Choice of Base: Employing a sterically hindered or weaker base can help to prevent the deprotonation of the mono-alkylated product, reducing its nucleophilicity.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of the second alkylation reaction more significantly than the first.
-
Use of a Protecting Group: Temporarily protecting the amine functionality ensures that only a single alkylation can occur.
Q3: Are there alternative methods to direct alkylation that offer better selectivity?
A3: Yes, reductive amination is a highly effective alternative for the mono-alkylation of primary amines.[4] This method involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. This process is inherently more selective and avoids the issue of over-alkylation.[4]
Q4: What is a suitable protecting group for this compound to ensure mono-alkylation?
A4: The tert-butyloxycarbonyl (Boc) group is a very common and effective protecting group for amines.[5][6][7] It is easily introduced using di-tert-butyl dicarbonate (Boc₂O) and can be removed under acidic conditions, which are often compatible with a wide range of other functional groups.[5][6][8]
Q5: How can I monitor the progress of my reaction and the formation of byproducts?
A5: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the appearance of products. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to identify and quantify the relative amounts of the starting amine, the desired mono-alkylated product, and the over-alkylated byproduct.[1]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solutions |
| Low yield of mono-alkylated product and significant amount of di-alkylated product | 1. The mono-alkylated product is more nucleophilic than the starting amine. 2. Reaction time is too long. 3. Stoichiometry of reactants is not optimal. | 1. Use a 2-5 fold excess of this compound relative to the alkylating agent. 2. Add the alkylating agent dropwise at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature. 3. Monitor the reaction closely by TLC or GC-MS and stop it once the desired product is maximized. 4. Consider using a less polar solvent to decrease the rate of the second alkylation.[1] 5. Switch to an alternative method like reductive amination.[1] |
| Reaction is very slow or does not proceed to completion | 1. The alkylating agent is not reactive enough (e.g., alkyl chloride). 2. The reaction temperature is too low. 3. The chosen base is not effective. | 1. Switch to a more reactive alkylating agent (R-I > R-Br > R-Cl).[1] 2. Gradually increase the reaction temperature and monitor the progress. 3. Use a stronger, non-nucleophilic base like DBU or a cesium-based catalyst.[9][10] |
| Formation of elimination byproducts (alkenes) | 1. The alkyl halide is sterically hindered (secondary or tertiary). 2. A strong, sterically hindered base was used. 3. High reaction temperature. | 1. If possible, use a primary alkyl halide. 2. Use a weaker, non-nucleophilic base. 3. Run the reaction at a lower temperature for a longer period. |
| Difficulty in purifying the mono-alkylated product | 1. Similar polarity of the mono- and di-alkylated products. 2. Presence of unreacted starting amine. | 1. Optimize the reaction to minimize the formation of the di-alkylated product. 2. Use a protecting group strategy for cleaner product formation. 3. For purification, consider converting the product to its hydrochloride salt to facilitate crystallization and separation from the more non-polar di-alkylated product. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Selective Mono-Alkylation of Primary Amines (Analogous Systems)
| Amine | Alkylating Agent | Base | Solvent | Temperature (°C) | Ratio of Mono- to Di-alkylation | Reference |
| Benzylamine | Benzyl Bromide | K₂CO₃ | Acetonitrile | 25 | High (not quantified) | General protocol |
| Aniline | 2-Chloroethanol | K₂CO₃/Na₂CO₃ | Methanol | 25 | 81-96% mono-selectivity | [11] |
| Various primary amines | Various alkyl bromides | CsOH | DMSO or DMF | 23 | 5-15 fold higher yield of secondary amine | [9][10] |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of this compound using Stoichiometric Control
Materials:
-
This compound
-
Alkyl bromide (e.g., ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen), add this compound (3.0 equivalents) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 equivalents) to the stirred solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the alkyl bromide (1.0 equivalent) dropwise over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (staining with ninhydrin to visualize the primary amine) or GC-MS.
-
Once the reaction is complete, filter off the inorganic salts and rinse the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-alkyl-2-ethoxyethylamine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination of this compound with an Aldehyde
Materials:
-
This compound
-
Aldehyde (e.g., propionaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.2 equivalents) and the aldehyde (1.0 equivalent) in 1,2-dichloroethane.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude N-alkyl-2-ethoxyethylamine.
-
Purify by column chromatography if necessary.
Protocol 3: Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 equivalent) in THF.
-
Add triethylamine (1.2 equivalents) or a 1M aqueous solution of NaOH (1.2 equivalents).
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting amine is no longer visible.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate to obtain the Boc-protected this compound, which can often be used in the next step without further purification.
Protocol 4: Deprotection of Boc-Protected N-Alkyl-2-Ethoxyethylamine
Materials:
-
Boc-protected N-alkyl-2-ethoxyethylamine
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add an excess of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Remove the solvent and excess acid under reduced pressure.
-
If the product is the hydrochloride salt, it may precipitate and can be collected by filtration and washed with diethyl ether.
-
Alternatively, for the free amine, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Visualizations
Caption: A logical workflow for troubleshooting over-alkylation in this compound reactions.
Caption: Experimental workflow for selective mono-alkylation using a protecting group strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 10. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 11. thieme-connect.de [thieme-connect.de]
preventing elimination side reactions with 2-Ethoxyethylamine
Welcome to the technical support center for 2-Ethoxyethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in chemical synthesis, with a focus on preventing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound as a nucleophile?
A1: The two most prevalent side reactions are over-alkylation, leading to the formation of a quaternary ammonium salt, and β-elimination, which results in the formation of an alkene.[1] Over-alkylation can occur because the tertiary amine product of the initial N-alkylation is often still nucleophilic and can react further with the alkylating agent.[1][2] Elimination reactions become competitive with nucleophilic substitution, particularly when using sterically hindered alkyl halides or strong bases.[1]
Q2: What factors promote the undesired elimination side reaction?
A2: Elimination side reactions are generally favored by the following conditions:
-
Sterically hindered reagents: The use of bulky alkyl halides (secondary or tertiary) or sterically demanding amines increases the likelihood of elimination over substitution.[1][2]
-
Strong, bulky bases: Strong bases, especially those that are sterically hindered, preferentially abstract a proton, initiating the E2 elimination pathway.[1][2]
-
High reaction temperatures: Increased temperatures often favor elimination reactions over substitution.[1][2][3]
Q3: How can I minimize the formation of elimination byproducts?
A3: To favor the desired nucleophilic substitution and minimize elimination, consider the following strategies:
-
Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide, as they are much less prone to elimination than secondary or tertiary halides.[2]
-
Base Selection: Employ a weaker, non-nucleophilic base. Bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred over stronger bases like alkoxides.[2]
-
Temperature Control: Conduct the reaction at the lowest feasible temperature. Running the reaction at a lower temperature for a longer duration can significantly reduce the amount of elimination byproduct.[1][2]
Q4: I am observing a significant amount of over-alkylation. What are the best methods to prevent this?
A4: To control over-alkylation and favor mono-alkylation, you can implement these techniques:
-
Control Stoichiometry: Use a slight excess of this compound relative to the alkylating agent.[1][2]
-
Slow Addition: Add the alkylating agent dropwise or via a syringe pump to maintain its low concentration in the reaction mixture.[2]
-
Use a Non-Nucleophilic Base: A bulky, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can be effective.[1]
-
Consider Reductive Amination: As an alternative to direct alkylation, reductive amination is highly selective for the formation of the desired tertiary amine and avoids the issue of over-alkylation.[1]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Amine | 1. Alkylating agent is not reactive enough (e.g., alkyl chloride).2. Reaction temperature is too low.3. Inadequate mixing.4. The base is not strong enough or is insoluble. | 1. Switch to a more reactive alkyl halide (bromide or iodide). A catalytic amount of sodium or potassium iodide can also be added.[2]2. Gradually increase the reaction temperature while monitoring the reaction by TLC.3. Ensure vigorous stirring.4. Use a stronger base or a solvent in which the base is more soluble. |
| Major Product is an Alkene (Elimination) | 1. The alkyl halide is sterically hindered (secondary or tertiary).2. A strong, sterically hindered base was used.3. High reaction temperature. | 1. If possible, use a less sterically hindered alkyl halide (primary).[2]2. Switch to a weaker, non-nucleophilic base such as K₂CO₃ or NaHCO₃.[2]3. Run the reaction at a lower temperature for a longer period.[1][2] |
| Significant Amount of Over-alkylation | 1. The tertiary amine product is more nucleophilic than the starting amine.2. Reaction time is too long.3. Excess alkylating agent was used. | 1. Use a less polar solvent to decrease the rate of the second alkylation.2. Monitor the reaction closely by TLC or GC-MS and stop it when the desired product is maximized.3. Use a slight excess of this compound.[1]4. Consider switching to reductive amination as an alternative synthetic route.[1] |
| Complex Mixture of Products | A combination of over-alkylation, elimination, and possibly other side reactions. | 1. Re-evaluate the reaction conditions. Start with milder conditions (lower temperature, weaker base).2. Purify a small sample of the desired product to confirm its identity and then optimize the reaction to favor its formation. |
Data Presentation
Table 1: Substitution vs. Elimination in the N-Alkylation of Piperidine with Various Alkyl Bromides
| Alkyl Bromide | Alkyl Bromide Structure | % Substitution (SN2) | % Elimination (E2) |
| Ethyl bromide | Primary | >99 | <1 |
| n-Propyl bromide | Primary | >99 | <1 |
| Isobutyl bromide | Primary (branched at β-carbon) | 90 | 10 |
| Isopropyl bromide | Secondary | 40 | 60 |
| tert-Butyl bromide | Tertiary | <1 | >99 |
Data adapted from published studies on the N-alkylation of piperidine and serves as an illustrative example.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound with a Primary Alkyl Halide to Minimize Elimination
Objective: To achieve selective N-alkylation of this compound with a primary alkyl halide, minimizing both elimination and over-alkylation side reactions.
Materials:
-
This compound
-
Primary alkyl bromide (e.g., 1-bromobutane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the stirred solution.
-
Slowly add the primary alkyl bromide (1.0 equivalent) dropwise to the suspension at room temperature over 30 minutes.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting amine), cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary amine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Troubleshooting an N-Alkylation Reaction with a Secondary Alkyl Halide
Objective: To optimize the reaction of this compound with a secondary alkyl halide (e.g., 2-bromopropane) to favor substitution over elimination.
Initial Attempt (High Elimination Observed):
-
This compound (1.0 eq), 2-bromopropane (1.1 eq), potassium tert-butoxide (1.2 eq) in THF at 60 °C.
-
Result: Major product is propene (elimination).
Optimized Conditions (Favoring Substitution):
-
To a dry round-bottom flask, add this compound (1.5 equivalents) and anhydrous acetonitrile.
-
Add sodium bicarbonate (NaHCO₃) (2.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-bromopropane (1.0 equivalent) dropwise to the stirred suspension.
-
Allow the reaction to slowly warm to room temperature and stir for 24-48 hours, monitoring by TLC or GC-MS.
-
Work-up and purification are performed as described in Protocol 1.
Mandatory Visualizations
References
purification of 2-Ethoxyethylamine reaction products by distillation
Welcome to the technical support center for the purification of 2-Ethoxyethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during the distillation of this compound reaction products.
Troubleshooting Guides
This section addresses specific issues that may arise during the fractional distillation process in a question-and-answer format.
Question: My distillation is very slow or no distillate is collecting. What should I do?
Answer: This issue typically points to inadequate heating or heat loss.
-
Possible Cause: Insufficient heating of the distillation flask.
-
Solution: Gradually increase the temperature of your heating mantle. The temperature of the liquid in the flask (the "pot") should be approximately 20-30 °C higher than the vapor temperature at the thermometer to ensure a steady boil.
-
-
Possible Cause: Significant heat loss from the apparatus.
-
Possible Cause (Vacuum Distillation): Leaks in the system.
-
Solution: Check that all glass joints are properly sealed and secure. Ensure the vacuum pump is pulling an adequate and stable vacuum.
-
Question: The separation between my product and impurities is poor. How can I improve it?
Answer: Poor separation efficiency is a common problem when components have close boiling points.
-
Possible Cause: The distillation rate is too fast.
-
Possible Cause: The fractionating column is inefficient for the separation.
-
Possible Cause: Column flooding.
-
Solution: If you observe excessive liquid being pushed up the column, reduce the heating rate immediately. Flooding prevents proper separation.[2]
-
Question: The liquid in the distillation flask is bumping violently instead of boiling smoothly. What's wrong?
Answer: This phenomenon, known as bumping, is caused by the superheating of the liquid.
-
Possible Cause: Lack of nucleation sites for boiling to begin.
-
Possible Cause: Uneven heating.
-
Solution: Ensure the heating mantle is making good contact with the flask. Using a sand bath can provide more uniform heating.[2]
-
Question: My final product is yellow or discolored. How can I prevent this?
Answer: Discoloration often indicates product decomposition or oxidation.
-
Possible Cause: Thermal decomposition at high temperatures.[2]
-
Possible Cause: Oxidation from reaction with air at high temperatures.[2]
-
Solution: Conduct the distillation under an inert atmosphere, such as nitrogen or argon, to prevent air from entering the system.[2]
-
Question: I'm seeing temperature fluctuations at the thermometer. What does this mean?
Answer: An unstable temperature reading indicates an inconsistent distillation rate.
-
Possible Cause: The distillation rate is erratic.
-
Solution: Adjust the heating to achieve a slow, steady collection rate (typically 1-2 drops per second).
-
-
Possible Cause: The ring of condensing vapor is not consistently reaching the thermometer bulb.
-
Solution: Ensure your heating is sufficient and steady. Insulating the distillation head can help maintain a consistent vapor temperature at the thermometer.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
The synthesis of this compound from 2-ethoxyethanol and ammonia typically results in a mixture containing:
-
Unreacted 2-Ethoxyethanol: The starting material.
-
Water: A byproduct of the amination reaction.[5]
-
Bis(2-ethoxyethyl)amine: A secondary amine formed as a byproduct from the reaction of the product with the starting material.[4][5]
-
Ammonia: Excess reactant.[2]
Q2: How can I effectively remove water from my crude product before distillation?
Since this compound is completely miscible with water and can form azeotropes, it is critical to dry the crude organic mixture thoroughly before distillation.[2][6][7]
-
Recommended Drying Agent: Use a basic drying agent like anhydrous potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) pellets. These are effective and will not react with the amine product.[1][2]
-
Procedure: Stir the crude product with the drying agent for a sufficient period, then filter to remove the solid desiccant before charging the liquid to the distillation flask.
Q3: What are the key physical properties I need to know for this distillation?
Understanding the boiling points of the components is essential for a successful fractional distillation.
| Compound | Boiling Point (°C at 1 atm) | Molecular Weight ( g/mol ) |
| This compound (Product) | 108.8 °C [6] | 89.14[8] |
| Water (Impurity) | 100.0 °C | 18.02 |
| 2-Ethoxyethanol (Starting Material) | 135.0 °C | 90.12 |
| Bis(2-ethoxyethyl)amine (Byproduct) | 191.0 °C (approx.) | 161.26 |
Q4: How can I confirm the purity of my final distilled product?
Several analytical techniques can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity. It can separate volatile components and provide information for their identification based on their mass spectra.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and detect the presence of impurities.[1]
Q5: What are the most critical safety precautions for distilling this compound?
This compound is highly flammable and corrosive.[9][10] Strict safety measures are mandatory.
-
Ventilation: Always perform the distillation in a well-ventilated chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves, and a lab coat at all times.[9][11]
-
Ignition Sources: Eliminate all potential ignition sources. Use spark-proof tools and explosion-proof equipment. Do not have open flames nearby.[9][12]
-
Apparatus: Ensure all glassware is free of cracks. Do not distill to dryness, as this can cause peroxides to concentrate and potentially explode.[13]
-
Emergency Equipment: Keep a fire extinguisher (rated for chemical fires) and a safety shower/eyewash station readily accessible.[9][13]
Experimental Protocols
Protocol: Fractional Distillation of Crude this compound
Objective: To purify crude this compound by separating it from lower-boiling impurities (e.g., water) and higher-boiling impurities (e.g., unreacted 2-ethoxyethanol and byproducts).
Materials:
-
Crude this compound reaction mixture
-
Anhydrous potassium carbonate (K₂CO₃) or potassium hydroxide (KOH)
-
Boiling chips or magnetic stir bar
-
Fractional distillation apparatus (round-bottom flask, fractionating column, distillation head with thermometer, condenser, collection flask)
-
Heating mantle or oil bath
-
Lab jack, clamps, and stands
-
(Optional) Vacuum pump and manometer for vacuum distillation
Procedure:
-
Drying the Crude Product:
-
In an Erlenmeyer flask, add the crude this compound mixture.
-
Add a suitable amount of anhydrous K₂CO₃ or KOH (e.g., 10-20g per 100mL of crude liquid).
-
Seal the flask and stir the mixture for at least 30 minutes. The liquid should be clear, not cloudy.
-
Carefully decant or filter the dried liquid into the round-bottom distillation flask to remove the drying agent.
-
-
Apparatus Setup:
-
Add a few boiling chips or a magnetic stir bar to the distillation flask.[1]
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are secure.
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.[3]
-
Connect the condenser to a cold water source, with water entering at the bottom inlet and exiting at the top outlet.
-
-
Distillation Process:
-
Begin heating the distillation flask gently.
-
Observe the liquid beginning to boil and the ring of condensate slowly rising up the fractionating column.[3]
-
The first fraction to distill will likely be any low-boiling impurities (e.g., an azeotrope with water). The temperature will remain steady at the boiling point of this fraction. Collect this in a separate receiving flask.
-
Once this first fraction has been removed, the temperature at the distillation head may drop slightly before rising again.
-
As the temperature stabilizes at the boiling point of this compound (~109 °C at atmospheric pressure), change to a clean, pre-weighed receiving flask.
-
Collect the product while the temperature remains constant. Maintain a steady distillation rate of 1-2 drops per second by carefully controlling the heat.
-
If the temperature rises significantly above the product's boiling point or begins to fluctuate, stop collecting the main fraction. This indicates that higher-boiling impurities are beginning to distill.
-
-
Shutdown:
-
Stop the heating and allow the apparatus to cool completely before disassembling.
-
Weigh the collected product and calculate the yield.
-
Analyze the purity of the product using an appropriate method (e.g., GC-MS).
-
Visualizations
Caption: Troubleshooting workflow for common distillation issues.
Caption: Experimental workflow for synthesis and purification.
Caption: Relationship between reactants, product, and byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound|lookchem [lookchem.com]
- 7. This compound CAS#: 110-76-9 [m.chemicalbook.com]
- 8. CAS 110-76-9: this compound | CymitQuimica [cymitquimica.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. This compound | 110-76-9 | TCI AMERICA [tcichemicals.com]
- 11. Safety Precautions When Distilling Alcohol - DAEYOO [dayuwz.com]
- 12. arishtam.com [arishtam.com]
- 13. Safety Precautions | Iberian Coppers Lda [copper-alembic.com]
Technical Support Center: Optimizing 2-Ethoxyethylamine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-ethoxyethylamine. Our aim is to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially preferred method for synthesizing this compound?
A1: The most prevalent and industrially adopted method is the direct catalytic amination of 2-ethoxyethanol.[1] This process, also known as "reductive amination" or "hydrogen autotransfer," involves reacting 2-ethoxyethanol with ammonia and hydrogen in the presence of a heterogeneous catalyst.[1] This method is favored due to its efficiency and atom economy.
Q2: What are the typical catalysts used for the catalytic amination of 2-ethoxyethanol?
A2: A common catalyst system is a copper-cobalt mixture supported on alumina and diatomaceous earth (Cu-Co/Al₂O₃-diatomaceous earth).[1][2] Promoters such as ruthenium, magnesium, and chromium can also be incorporated into the catalyst to enhance its performance.[1][2] Activated Raney Nickel is another potential catalyst for this transformation.[1]
Q3: What is the primary byproduct in this synthesis, and how can its formation be minimized?
A3: The main byproduct is the secondary amine, bis(2-ethoxyethyl)amine.[1] Its formation can be suppressed by using a molar excess of ammonia relative to 2-ethoxyethanol.[1] Molar ratios of ammonia to alcohol in the range of 3.0 to 12.5 are often employed.[1]
Q4: Are there alternative methods for synthesizing this compound?
A4: Yes, an alternative route is the Gabriel synthesis, which transforms primary alkyl halides into primary amines.[3][4][5] This method would involve the N-alkylation of potassium phthalimide with a 2-ethoxyethyl halide, followed by hydrazinolysis to release the desired this compound.[3][4] While effective for avoiding over-alkylation, the Gabriel synthesis involves multiple steps and harsher conditions for deprotection compared to direct amination.[3][5]
Q5: How can I purify the crude this compound product?
A5: The most common method for purification is fractional distillation.[1] This technique separates this compound from unreacted 2-ethoxyethanol, water, and any high-boiling point byproducts based on their different boiling points.[1]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I address them?
A: Low yield can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. For custom-prepared catalysts, a pre-reaction reduction step under a hydrogen stream at an elevated temperature is often necessary.[1] For commercial catalysts like Raney Nickel, ensure it has been properly activated according to the supplier's instructions.[1]
-
Reaction Conditions: The reaction is sensitive to temperature and pressure. Optimal temperature ranges are typically between 100-360 °C, and pressures can range from atmospheric to 4.5 MPa.[1] Operating outside these ranges can significantly impact yield.
-
Reactant Stoichiometry: An insufficient excess of ammonia can lead to the formation of the secondary amine byproduct, thus reducing the yield of the desired primary amine.[1] Ensure a significant molar excess of ammonia is used.
-
Reaction Time: The reaction time can vary from a few hours to over 24 hours depending on the specific catalyst, temperature, and pressure used.[1] Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time.[1]
-
Purity of Starting Materials: Impurities in the 2-ethoxyethanol or ammonia can poison the catalyst and reduce the reaction rate and overall yield. Use high-purity starting materials.
References
Technical Support Center: Work-up Procedure for 2-Ethoxyethylamine N-alkylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-alkylation of 2-ethoxyethylamine.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Question | Possible Causes | Solutions |
| Why is my reaction showing little to no product formation? | 1. Inactive Alkylating Agent: The alkyl halide (e.g., chloride) may not be reactive enough.[1] 2. Low Reaction Temperature: The activation energy for the reaction has not been overcome.[1][2] 3. Poorly Soluble or Ineffective Base: The base may not be strong enough to deprotonate the amine or is not soluble in the reaction solvent.[1] 4. Steric Hindrance: Bulky groups on the amine or alkylating agent can impede the reaction. | 1. Switch to a more reactive alkyl halide, such as an alkyl bromide or iodide. The reactivity order is R-I > R-Br > R-Cl.[1][3] Alternatively, a catalytic amount of sodium or potassium iodide can be added to the reaction with an alkyl chloride or bromide to generate the more reactive alkyl iodide in situ.[3] 2. Gradually and carefully increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).[1] 3. Use a stronger base or a solvent that better dissolves the chosen base. For instance, cesium carbonate is more soluble in organic solvents than potassium carbonate, which can lead to faster reaction times.[4] 4. If steric hindrance is a factor, consider using a less sterically demanding alkylating agent or increasing the reaction temperature.[2] |
Issue 2: Formation of Multiple Products (Over-alkylation)
| Question | Possible Causes | Solutions |
| My reaction mixture shows the desired product along with a significant amount of a quaternary ammonium salt. How can I prevent this? | 1. High Nucleophilicity of the Product: The N-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[1][5] 2. Inappropriate Stoichiometry: An excess of the alkylating agent can drive the reaction towards the quaternary salt.[1] 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the amount of over-alkylation.[1] | 1. Use a 1.5 to 2-fold excess of this compound relative to the alkylating agent.[3] 2. Add the alkylating agent to the reaction mixture slowly and at a controlled temperature.[3] 3. Monitor the reaction closely by TLC or GC-MS and stop it once the formation of the desired product is maximized.[1] 4. Consider using a less polar solvent to decrease the rate of the second alkylation.[1] |
Issue 3: Presence of Elimination Byproducts
| Question | Possible Causes | Solutions |
| I am observing a significant amount of an alkene byproduct in my reaction. What is causing this and how can I minimize it? | 1. Sterically Hindered Alkyl Halide: Secondary or tertiary alkyl halides are more prone to elimination.[1] 2. Strong or Bulky Base: The use of a strong, sterically hindered base can favor elimination over substitution.[1] 3. High Reaction Temperature: Higher temperatures often favor elimination reactions.[1][2] | 1. Whenever possible, use a primary alkyl halide.[3] 2. Switch to a weaker, non-nucleophilic base such as sodium bicarbonate or potassium carbonate.[4] 3. Run the reaction at a lower temperature for a longer duration.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for the N-alkylation of this compound?
A1: A typical work-up involves cooling the reaction mixture to room temperature, followed by filtering off any inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting residue is dissolved in a suitable organic solvent like diethyl ether or ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated to yield the crude product.[4][6] Further purification can be achieved by column chromatography if necessary.[6]
Q2: How can I effectively monitor the progress of my N-alkylation reaction?
A2: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction.[1] You can spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. For more detailed and quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized to determine the relative amounts of starting material, desired product, and any side products.[1]
Q3: My N-alkylated amine is difficult to purify by standard silica gel chromatography. What are my options?
A3: Basic amines can sometimes interact strongly with the acidic silica gel, leading to poor separation and streaking. To mitigate this, you can add a small amount of a competing amine, like triethylamine (0.1-1%), to your eluent.[7] Alternatively, using a different stationary phase such as basic alumina or an amine-functionalized silica column can be beneficial.[8][9][10] Reversed-phase chromatography with a mobile phase adjusted to a basic pH can also be an effective purification strategy for ionizable amines.[11]
Q4: Are there alternative methods to direct N-alkylation that can avoid the issue of over-alkylation?
A4: Yes, reductive amination is a highly effective alternative for the selective synthesis of secondary or tertiary amines. This method involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine, which is then reduced in situ to the desired alkylated amine. This two-step, one-pot procedure often provides better selectivity and avoids the formation of quaternary ammonium salts.[12]
Quantitative Data Summary
The following table provides a general overview of reaction parameters that can be optimized for the N-alkylation of amines. The specific values may need to be adjusted for the N-alkylation of this compound.
| Parameter | Recommended Range/Value | Purpose |
| This compound to Alkyl Halide Ratio | 1.5:1 to 2:1 | To minimize over-alkylation.[3] |
| Base to Alkyl Halide Ratio | 1.5:1 to 2:1 (for bases like K₂CO₃) | To neutralize the acid byproduct.[3][4] |
| Reaction Temperature | Room Temperature to 80 °C | To control the reaction rate and minimize side reactions.[3] |
| Solvent Concentration | 0.1 - 0.5 M | To ensure proper dissolution and reaction kinetics.[3] |
Experimental Protocol: N-Alkylation of this compound with a Primary Alkyl Bromide
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Primary Alkyl Bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Diethyl Ether (Et₂O)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated Aqueous NaCl Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.5 equivalents) and anhydrous acetonitrile (to achieve a concentration of 0.1-0.5 M).
-
Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents) to the stirred solution.
-
Addition of Alkylating Agent: Slowly add the primary alkyl bromide (1.0 equivalent) to the suspension at room temperature over 30-60 minutes using a dropping funnel or a syringe pump.
-
Reaction: After the addition is complete, heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the insoluble inorganic salts and rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the crude residue in diethyl ether.
-
Wash the organic solution with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-alkylated product.
-
-
Purification: If necessary, purify the crude product by column chromatography on silica gel to yield the pure product.[4]
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Troubleshooting decision tree for N-alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. reddit.com [reddit.com]
- 9. biotage.com [biotage.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Tamsulosin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of Tamsulosin.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during Tamsulosin synthesis?
A1: During the synthesis and storage of Tamsulosin, several impurities can form, including process-related impurities, degradation products, and stereoisomers.[1] The most commonly reported byproducts include:
-
N-Nitroso Tamsulosin: A nitrosamine impurity that can form in the presence of nitrosating agents.[2][3]
-
Tamsulosin EP Impurity G (S-Isomer): The enantiomer of the desired (R)-Tamsulosin. Its presence indicates incomplete stereoselective synthesis or racemization.
-
Disubstituted Byproduct: 5-((R)-2-{Bis-[2-(2-ethoxyphenoxy)ethyl]amino}-propyl)-2-methoxybenzenesulfonamide. This impurity arises from the reaction of two molecules of the ethoxyphenoxyethyl bromide reactant with the primary amine intermediate.[4]
-
Degradation Products: Such as Impurity D (2-methoxyl substituted Tamsulosin) and Impurity H (desulfonamide Tamsulosin), which can form under stress conditions like oxidation, hydrolysis, or photolysis.[5][6]
-
Unreacted Starting Materials and Intermediates: Residual amounts of reactants like 5-((R)-2-aminopropyl)-2-methoxybenzenesulfonamide can also be present as impurities.
Q2: How is N-Nitroso Tamsulosin formed, and how can its formation be prevented?
A2: N-Nitroso Tamsulosin is formed when the secondary amine in the Tamsulosin molecule reacts with nitrosating agents.[2][7] This can occur during synthesis, purification, or even storage if residual nitrites are present under acidic conditions.
Prevention Strategies:
-
Avoid Nitrosating Agents: Scrutinize all reagents and solvents for potential nitrite contamination.
-
Control pH: Maintain a neutral or basic pH during the final synthesis and purification steps to minimize nitrosation.
-
Use of Scavengers: Introduce antioxidants such as ascorbic acid or alpha-tocopherol during the manufacturing process to quench any potential nitrosating agents.
-
Proper Storage: Store the final product and intermediates in conditions that minimize exposure to heat, moisture, and acidic environments.[2]
Q3: What causes the formation of the S-Isomer (Impurity G) of Tamsulosin?
A3: The presence of the S-Isomer of Tamsulosin is typically due to one of two reasons:
-
Incomplete Enantiomeric Resolution: Many synthetic routes for Tamsulosin involve the resolution of a racemic mixture. If this resolution is not complete, the undesired S-isomer will be carried through to the final product.
-
Racemization: Although less common under standard conditions, certain harsh reaction conditions (e.g., extreme pH or high temperatures) could potentially lead to the racemization of the chiral center.
To minimize this impurity, it is crucial to optimize the chiral resolution step and ensure that the stereochemical integrity of the molecule is maintained throughout the synthesis.
Troubleshooting Guides
Issue 1: High Levels of Disubstituted Byproduct Detected
Symptoms:
-
A significant peak is observed in the HPLC chromatogram with a higher molecular weight than Tamsulosin.
-
Mass spectrometry data indicates a mass corresponding to the addition of a second 2-(2-ethoxyphenoxy)ethyl group.
Root Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry: An excess of the alkylating agent, 2-(2-ethoxyphenoxy)ethyl bromide, is used in the reaction with 5-((R)-2-aminopropyl)-2-methoxybenzenesulfonamide. | Carefully control the molar ratio of the reactants. A 1:1 stoichiometry is theoretically ideal, but slight adjustments may be needed based on empirical data. |
| Reaction Conditions: High reaction temperatures or prolonged reaction times can favor the formation of the disubstituted product. | Optimize the reaction temperature and time. Monitor the reaction progress by HPLC to stop the reaction once the formation of the desired product is maximized and the formation of the byproduct is minimized. |
| Inefficient Mixing: Poor mixing can lead to localized areas of high reactant concentration, promoting disubstitution. | Ensure efficient and uniform stirring throughout the reaction. |
Issue 2: Presence of Unknown Peaks in HPLC Analysis
Symptoms:
-
Multiple unidentified peaks are present in the HPLC chromatogram of the final product or in-process control samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown impurities.
Steps:
-
Analyze Blanks: Inject the solvent and mobile phase to ensure the unknown peaks are not artifacts from the analytical system.
-
LC-MS/MS Analysis: If the peaks are not artifacts, use a high-resolution mass spectrometer coupled with liquid chromatography to determine the accurate mass and fragmentation pattern of the unknown impurities.[5][8]
-
Database Comparison: Compare the obtained mass and fragmentation data with known Tamsulosin impurities and degradation products.
-
Forced Degradation Studies: If the impurity is still unidentified, perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a pure sample of Tamsulosin.[8] This can help to intentionally generate degradation products and identify the unknown peaks.
-
Identify the Source: Once the impurity is identified, trace its origin to a specific starting material, reagent, or reaction step.
-
Process Optimization: Modify the synthetic process (e.g., change reagents, adjust temperature, modify purification) to minimize or eliminate the formation of the identified impurity.
Experimental Protocols
Protocol 1: RP-HPLC Method for Tamsulosin and its Process-Related Impurities
This method is a general guideline for the separation and quantification of Tamsulosin and its common process-related impurities.[9][10]
| Parameter | Condition |
| Column | C18 (e.g., Kromasil C-18, 250mm x 4.6mm, 5µm) |
| Mobile Phase A | Aqueous ortho-phosphate buffer (pH 6.5) |
| Mobile Phase B | Acetonitrile/Water (90:10 v/v) |
| Gradient | A time-based gradient should be optimized to achieve separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at 225 nm |
| Injection Volume | 20 µL |
Sample Preparation: Dissolve an accurately weighed amount of the Tamsulosin sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a final concentration of approximately 2 mg/mL.
Data Analysis: The amount of each impurity can be calculated based on the area of its corresponding peak in the chromatogram relative to the area of the Tamsulosin peak or a certified reference standard.
Protocol 2: Identification of Byproducts by LC-MS/MS
This protocol outlines a general procedure for the structural elucidation of unknown byproducts using LC-MS/MS.
| Parameter | Condition |
| LC System | High-performance liquid chromatography system. |
| Column | C18 column suitable for mass spectrometry. |
| Mobile Phase | A gradient of mobile phases compatible with mass spectrometry (e.g., acetonitrile and water with 0.1% formic acid). |
| Mass Spectrometer | A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |
| MS Scan Mode | Full scan MS followed by data-dependent MS/MS of the most abundant ions. |
Data Analysis: The accurate mass measurement of the parent ion provides the elemental composition of the byproduct. The fragmentation pattern observed in the MS/MS spectrum helps to elucidate the structure of the molecule by identifying characteristic fragments and neutral losses.
Visualizing Synthesis and Byproduct Formation
Tamsulosin Synthesis and Major Byproduct Formation
Caption: Key steps in Tamsulosin synthesis and formation of major byproducts.
References
- 1. Tamsulosin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. N-Nitroso Tamsulosin, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 3. veeprho.com [veeprho.com]
- 4. CN103497126A - Synthesis method of tamsulosin hydrochloride - Google Patents [patents.google.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. RP-HPLC method development and validation for tamsulosin hydrochloride. [wisdomlib.org]
Technical Support Center: Troubleshooting Incomplete Reductive Amination with 2-Ethoxyethylamine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reductive amination reactions utilizing 2-Ethoxyethylamine.
Frequently Asked Questions (FAQs)
Q1: My reductive amination with this compound is incomplete, leaving significant amounts of unreacted starting materials. What are the likely causes?
A1: Incomplete reductive amination can stem from several factors. The most common culprits include suboptimal pH, inefficient imine formation, choice and quality of the reducing agent, and inappropriate reaction conditions. Each of these factors must be carefully considered and optimized for your specific substrate.
Q2: How does the pKa of this compound affect the reaction?
A2: The pKa of this compound is a critical parameter. For effective imine formation, a slightly acidic environment (pH 4-6) is generally required to catalyze the dehydration step. However, if the pH is too low, the amine will be protonated to its non-nucleophilic ammonium salt, thus inhibiting the initial attack on the carbonyl group. Conversely, a pH that is too high will not sufficiently activate the carbonyl for nucleophilic attack.
Q3: What are the most common side products observed in reductive aminations with primary amines like this compound?
A3: The primary side product of concern is the over-alkylation of the desired secondary amine product to a tertiary amine. This occurs when the newly formed secondary amine competes with the starting this compound and reacts with another molecule of the aldehyde or ketone. Another common side product is the alcohol resulting from the reduction of the starting carbonyl compound.[1]
Q4: Can steric hindrance from my aldehyde/ketone or from this compound itself be a problem?
A4: Yes, steric hindrance can significantly impede the reaction. Bulky substituents on either the carbonyl compound or the amine can slow down or prevent the initial formation of the imine intermediate. While this compound is not exceptionally bulky, highly hindered ketones may react sluggishly.
Troubleshooting Guide: Incomplete Reaction
If you are observing a low yield of your desired secondary amine, systematically evaluate the following parameters:
Imine Formation Issues
The equilibrium between the carbonyl compound, this compound, and the corresponding imine is a critical control point.
-
pH Optimization: The reaction pH is crucial. For many reductive aminations, a pH between 4 and 6 is optimal.[2] You can control the pH by adding a catalytic amount of a weak acid, such as acetic acid.
-
Water Removal: Imine formation produces water, and the reaction is reversible.[3] If water is not removed, the equilibrium may not favor the imine. While not always necessary for one-pot procedures with efficient reducing agents, for sluggish reactions, the use of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be beneficial.
Inefficient Reduction
The choice and handling of the reducing agent are paramount for a successful reaction.
-
Reducing Agent Selection: For one-pot reductive aminations, a mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material is preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its high selectivity and efficacy.[4][5][6][7] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[2] Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde or ketone.[2]
-
Reagent Quality and Stoichiometry: Ensure your reducing agent is not degraded. NaBH(OAc)₃ is moisture-sensitive. Use a stoichiometric excess of the reducing agent (typically 1.5-2.0 equivalents) to drive the reaction to completion.
Reaction Conditions
-
Solvent: The choice of solvent can influence reaction rates and solubility of reagents. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reactions with NaBH(OAc)₃.[6][7] For reactions with NaBH₃CN, methanol is often used.
-
Temperature and Reaction Time: Most reductive aminations proceed at room temperature. However, for less reactive substrates, gentle heating may be required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Order of Reagent Addition: For one-pot reactions, it is common to first mix the aldehyde/ketone, this compound, and any acid catalyst, allowing a pre-equilibration period for imine formation before adding the reducing agent.
Data Presentation: Comparison of Reducing Agents
The following table summarizes key characteristics of common reducing agents used in reductive amination.
| Reducing Agent | Typical Solvent(s) | pH Range | Selectivity for Imine/Iminium Ion | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, DCE, THF, MeCN | Mildly Acidic | High | Moisture sensitive; generally high yielding with fewer side products.[4][5][6][7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | 4-6 | High | Highly toxic; can release HCN gas in acidic conditions.[2] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Neutral to Basic | Low | Can reduce aldehydes and ketones; often used in a two-step procedure after imine formation.[8] |
| H₂/Catalyst (e.g., Pd/C, PtO₂) | Methanol, Ethanol, Ethyl Acetate | Neutral | High | Requires specialized hydrogenation equipment; can reduce other functional groups.[3] |
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization for your specific substrates.
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 mmol) and this compound (1.1 mmol) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL), add acetic acid (1.0 mmol).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This protocol is useful when over-alkylation is a significant side reaction.[8]
-
Imine Formation: Dissolve the aldehyde (1.0 mmol) and this compound (1.0 mmol) in methanol (10 mL). Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as determined by TLC or NMR.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 mmol) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Carefully add water to quench the reaction. Remove the methanol under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for incomplete reductive amination.
Caption: General experimental workflow for one-pot reductive amination.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Catalyst Deactivation in 2-Ethoxyethylamine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting catalyst deactivation during the synthesis of 2-Ethoxyethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for this compound synthesis?
A1: The synthesis of this compound is typically achieved through the reductive amination of 2-ethoxyethanol with ammonia and hydrogen. Common heterogeneous catalysts employed for this reaction include:
-
Nickel-based catalysts (e.g., Raney Ni, Ni/Al₂O₃): These are widely used due to their high activity and cost-effectiveness.[1]
-
Palladium on Carbon (Pd/C): A versatile catalyst known for its efficiency in hydrogenation and reductive amination reactions.[1]
-
Copper-Cobalt catalysts (e.g., Cu-Co/Al₂O₃-Diatomaceous Earth): This multi-metallic system demonstrates high selectivity towards this compound with good conversion rates under relatively moderate conditions.[2]
Q2: What are the primary causes of catalyst deactivation in this synthesis?
A2: Catalyst deactivation, the loss of catalytic activity and/or selectivity over time, is an inevitable issue in many industrial processes.[3] The main mechanisms responsible for the deactivation of catalysts in this compound synthesis are:
-
Coking: The deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites.[1]
-
Sintering: The thermal agglomeration of metal particles on the catalyst support, leading to a decrease in the active surface area.[1]
-
Poisoning: The strong chemisorption of impurities from the feedstock or byproducts of the reaction onto the active sites of the catalyst.[1]
Q3: How can I identify the cause of my catalyst's deactivation?
A3: Identifying the root cause of catalyst deactivation often involves a combination of observing the reaction performance and characterizing the spent catalyst. A sudden drop in activity often points to poisoning, whereas a gradual decline is more indicative of coking or sintering.[1] Post-reaction characterization techniques are crucial for a definitive diagnosis.
Troubleshooting Guides
Issue 1: Gradual Loss of Catalyst Activity
Possible Cause: Coking (Carbon Deposition)
Troubleshooting Steps:
-
Confirm Coking:
-
Visually inspect the spent catalyst for any discoloration (darkening).
-
Perform Temperature-Programmed Oxidation (TPO) on the spent catalyst to quantify the amount of carbon deposition.[1]
-
-
Optimize Reaction Conditions:
-
Increase H₂/reactant ratio: A higher partial pressure of hydrogen can help inhibit the formation of coke.[1]
-
Lower Reaction Temperature: Coking reactions are often favored at higher temperatures. A slight reduction in temperature may decrease coke formation without significantly impacting the reaction rate.[1]
-
Increase Feed Purity: Ensure that the reactants are free from potential coke precursors, such as unsaturated compounds.[1]
-
-
Catalyst Regeneration:
-
Attempt to regenerate the coked catalyst through controlled oxidation to burn off the carbon deposits, followed by a reduction step. A general procedure is provided in the Experimental Protocols section.
-
Illustrative Data on Coking
The following table shows the effect of reaction temperature on the rate of coking for a nickel-based catalyst in a similar alcohol amination process.
| Reaction Temperature (°C) | Initial Conversion Rate (%) | Conversion Rate after 24h (%) | Carbon Deposition (wt%) |
| 180 | 98 | 92 | 1.5 |
| 200 | 99 | 85 | 3.2 |
| 220 | 99 | 75 | 5.8 |
| Data is illustrative and based on typical trends observed in alcohol amination reactions.[1] |
Issue 2: Significant and Gradual Decrease in Conversion
Possible Cause: Sintering
Troubleshooting Steps:
-
Confirm Sintering:
-
Measure the metal particle size of both fresh and spent catalyst using techniques like X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM). An increase in particle size is a clear indication of sintering.[1]
-
Determine the active metal surface area via chemisorption (e.g., H₂ chemisorption for Ni catalysts). A decrease in the active area strongly suggests sintering has occurred.[1]
-
-
Optimize Reaction Conditions:
-
Lower Reaction Temperature: Sintering is highly dependent on temperature. Operating at the lowest possible temperature that still provides an acceptable conversion rate is crucial.
-
Avoid Temperature Excursions: Implement strict temperature control to prevent hotspots within the reactor, which can accelerate the sintering process.[1]
-
Illustrative Data on Sintering
The table below illustrates the effect of temperature on the nickel particle size and active surface area of a Ni/Al₂O₃ catalyst.
| Treatment Temperature (°C) | Average Ni Particle Size (nm) | Active Ni Surface Area (m²/g) |
| 400 (Fresh) | 5 | 95 |
| 500 | 8 | 60 |
| 600 | 15 | 32 |
| Data is illustrative and based on typical trends. |
Issue 3: Sudden and Severe Drop in Catalyst Activity
Possible Cause: Poisoning
Troubleshooting Steps:
-
Identify the Poison:
-
Purify the Feedstock:
-
Implement a purification step for the feedstock to remove any identified poisons before the stream enters the reactor.
-
-
Catalyst Regeneration:
-
For some reversible types of poisoning, regeneration may be possible by treating the catalyst at high temperatures under an inert or reducing gas flow. However, strong chemisorption of poisons like sulfur often leads to irreversible deactivation.[1]
-
Common Catalyst Poisons
| Catalyst System | Potential Poisons | Effect on Catalyst |
| Ni-based | Sulfur compounds (H₂S, thiols), Halogen compounds | Strong chemisorption on active sites, leading to irreversible deactivation.[1] |
| Cu-Co | Sulfur compounds, Heavy metals | Blocks active sites and can promote side reactions.[1] |
| Pd/C | Sulfur compounds, Lead compounds | Deactivates the catalyst by blocking active palladium sites. |
Experimental Protocols
Protocol 1: Temperature-Programmed Oxidation (TPO) for Coke Quantification
Objective: To quantify the amount of carbon deposited on a spent catalyst.
Methodology:
-
Sample Preparation: A known weight (e.g., 100 mg) of the spent catalyst is loaded into a quartz reactor.[1]
-
Pre-treatment: The catalyst is heated to a low temperature (e.g., 120 °C) under an inert gas (e.g., He or Ar) flow to remove any adsorbed water and volatile compounds.[1]
-
Oxidation: The gas flow is switched to a mixture of an oxidizing agent (e.g., 5% O₂ in He) at a constant flow rate. The temperature of the reactor is then ramped up linearly (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).[1]
-
Detection: The off-gas is passed through a detector (e.g., a thermal conductivity detector or a mass spectrometer) to measure the concentration of CO₂ produced from the combustion of coke.
-
Quantification: The amount of coke is calculated by integrating the CO₂ signal and comparing it to a calibration curve.[1]
Protocol 2: H₂ Chemisorption for Active Metal Surface Area Measurement
Objective: To determine the active nickel surface area and average crystallite size, which can be used to assess sintering.
Methodology:
-
Sample Preparation: A known weight of the catalyst is placed in a sample tube.
-
Reduction: The catalyst is reduced in situ by heating under a flow of hydrogen to a temperature sufficient to reduce the nickel oxide (e.g., 400-500 °C).[1]
-
Evacuation: After reduction, the sample is evacuated at the reduction temperature to remove adsorbed hydrogen.[1]
-
Adsorption: The sample is cooled to the analysis temperature (e.g., 35 °C), and pulses of a known volume of hydrogen gas are introduced until the surface is saturated.
-
Calculation: The amount of chemisorbed hydrogen is used to calculate the number of active sites, which is then used to determine the active metal surface area and dispersion.
Protocol 3: Regeneration of a Coked Catalyst
Objective: To remove carbon deposits from a deactivated catalyst and restore its activity.
Methodology:
-
Catalyst Recovery: After the reaction, the spent catalyst is recovered from the reaction mixture by filtration.
-
Washing: The recovered catalyst is washed with a suitable solvent (e.g., ethanol) to remove any adsorbed reactants and products.
-
Drying: The washed catalyst is dried in an oven at a low temperature (e.g., 110 °C) to remove the solvent.
-
Calcination: The dried catalyst is placed in a furnace and heated under a controlled flow of air or a diluted oxygen mixture. The temperature is ramped slowly to the desired calcination temperature (e.g., 500 °C) and held for several hours to burn off the coke.
-
Reduction: After calcination, the catalyst is cooled under an inert atmosphere and then subjected to a reduction step (e.g., under a hydrogen flow at an elevated temperature) to restore the active metal sites.
Visualizations
References
Technical Support Center: Purification of 2-Ethoxyethylamine Derivatives via Acid-Base Extraction
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 2-Ethoxyethylamine derivatives using acid-base extraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound derivative not moving from the organic layer to the aqueous layer after adding acid?
A1: This issue, known as poor extraction efficiency, typically arises from incorrect pH levels.[1] For an amine to move into the aqueous layer, it must be protonated to form a water-soluble ammonium salt.[2][3][4]
-
Troubleshooting Steps:
-
Verify pH: Ensure the aqueous acid solution's pH is at least 2 units below the pKa of your this compound derivative's conjugate acid.[1] The pKa of this compound's conjugate acid is approximately 9.32.[5] Therefore, the aqueous layer should have a pH of ~7.3 or lower. For efficient extraction, a more acidic pH (e.g., pH 1-2 using 1M HCl) is recommended.
-
Insufficient Acid: You may not have added enough acid to protonate all of the amine. Add more dilute acid, shake the mixture, and re-check the pH of the aqueous layer.
-
Inadequate Mixing: Ensure you are shaking the separatory funnel vigorously enough to allow for efficient transfer between the two phases.[6] However, avoid overly aggressive shaking that can lead to emulsions.
-
Q2: An emulsion (a stable third layer) has formed between the organic and aqueous layers. How can I resolve this?
A2: Emulsion formation is a common problem in liquid-liquid extractions, especially when dealing with basic amines.
-
Troubleshooting Steps:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[1] This increases the polarity of the aqueous layer, reducing the miscibility of the organic solvent and helping to break up the emulsion.[1]
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own with time.
-
Gentle Swirling: Gently swirl the contents of the separatory funnel instead of vigorous shaking.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.
-
Q3: After making the aqueous layer basic to recover my product, no precipitate forms, or it appears oily. What should I do?
A3: This can happen if the neutral amine is a liquid or oil at room temperature, or if it has some solubility in the basic aqueous phase.[6]
-
Troubleshooting Steps:
-
Back-Extraction: If your amine doesn't precipitate, you must re-extract it from the basified aqueous solution into a fresh portion of an organic solvent (like diethyl ether or dichloromethane).[1][3] Perform this extraction 2-3 times to ensure maximum recovery. The combined organic layers will then contain your purified amine.
-
pH Check: Ensure the aqueous layer is sufficiently basic. The pH should be at least 2 units above the pKa of the amine's conjugate acid (i.e., pH > 11.3) to ensure the amine is in its neutral, organic-soluble form.[1][3]
-
Cooling: Cooling the basified aqueous solution in an ice bath can sometimes promote the precipitation of a solid product.[3]
-
Q4: My final product yield is very low. What are the common causes of product loss?
A4: Product loss can occur at several stages of the extraction process.[7]
-
Troubleshooting Steps:
-
Incomplete Extractions: Ensure you are performing multiple extractions at each stage (e.g., 3x with the acidic solution and 3x with the organic solvent during back-extraction). A single extraction is rarely sufficient to transfer all the material.
-
Premature Basification/Acidification: Ensure you are only adding base to the separated acidic aqueous layer containing your protonated amine, and not to the original organic layer.
-
Amine Volatility: Some amines can be volatile. If you are removing the solvent using a rotary evaporator, use a lower temperature and pressure to avoid co-evaporation of your product.
-
Adherence to Glassware: Ensure all product is transferred between flasks. Rinsing glassware with the appropriate solvent can help recover adhered material.
-
Quantitative Data Summary
This table provides key physicochemical properties relevant to the acid-base extraction of this compound and its derivatives.
| Property | Value | Significance in Extraction |
| This compound | ||
| pKa (of conjugate acid) | 9.32 @ 25°C[5] | Determines the pH required for protonation (extraction into aqueous acid) and deprotonation (recovery as neutral amine). |
| Boiling Point | 105 - 108.8°C[5][8] | Important for solvent removal post-extraction to avoid product loss. |
| Water Solubility | Completely miscible[5][8][9] | The neutral amine is water-soluble; its salt form is even more so. This necessitates "salting out" or back-extraction. |
| General Solvents | ||
| Dichloromethane (DCM) | Density: ~1.33 g/mL | A common organic solvent, denser than water (will be the bottom layer). |
| Diethyl Ether (Et₂O) | Density: ~0.71 g/mL | A common organic solvent, less dense than water (will be the top layer). |
| 1M Hydrochloric Acid (HCl) | pH: ~0 | Used to protonate the amine, making it water-soluble. |
| 5M Sodium Hydroxide (NaOH) | pH: ~14 | Used to deprotonate the ammonium salt, making the amine organic-soluble for recovery. |
Detailed Experimental Protocol
This protocol outlines a standard acid-base extraction procedure for purifying a this compound derivative from a neutral impurity.
1. Dissolution:
-
Dissolve the crude mixture containing the this compound derivative and neutral impurities in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.[10]
2. Forward Extraction (Acid Wash):
-
Add 1M hydrochloric acid (HCl) to the separatory funnel. The volume of the aqueous layer should be about one-third of the organic layer's volume.[3]
-
Stopper the funnel, invert it, and vent frequently to release any pressure.[6]
-
Shake the funnel gently for 1-2 minutes to facilitate the transfer of the protonated amine into the aqueous layer.[2]
-
Allow the layers to separate completely.
-
Drain the lower layer. If using dichloromethane, this will be the organic layer. If using diethyl ether, this will be the aqueous layer containing your protonated amine salt. It is crucial to know which layer is which.
-
Repeat the acid wash on the organic layer two more times with fresh 1M HCl to maximize the extraction of the amine.
-
Combine all the acidic aqueous extracts. The neutral impurity remains in the organic layer, which can be set aside.
3. Back Extraction (Recovery of Amine):
-
Place the combined acidic aqueous extracts in a clean flask and cool it in an ice bath.[1]
-
Slowly add 5M sodium hydroxide (NaOH) while stirring until the solution becomes strongly basic (pH > 12, check with pH paper).[1][3] This converts the water-soluble ammonium salt back to the neutral, organic-soluble amine.
-
Transfer the basified aqueous solution back to a separatory funnel.
-
Add a fresh portion of the original organic solvent (e.g., diethyl ether).
-
Shake the funnel to extract the neutral amine back into the organic layer.
-
Allow the layers to separate and drain the organic layer containing the purified amine into a clean flask.
-
Repeat this extraction two more times with fresh organic solvent.
4. Drying and Solvent Removal:
-
Combine all organic extracts from the back-extraction.
-
Dry the organic solution over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove residual water.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the purified this compound derivative.
Visual Workflow
The following diagram illustrates the logical steps of the acid-base extraction process for purifying a basic amine like a this compound derivative.
Caption: Workflow for the purification of a basic amine via acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vernier.com [vernier.com]
- 5. This compound CAS#: 110-76-9 [m.chemicalbook.com]
- 6. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 7. scribd.com [scribd.com]
- 8. This compound|lookchem [lookchem.com]
- 9. This compound | 110-76-9 | TCI AMERICA [tcichemicals.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on 2-Ethoxyethylamine Reaction Rate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the impact of solvent choice on the reaction rate of 2-Ethoxyethylamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent generally affect the reaction rate of this compound in nucleophilic substitution reactions?
A1: The solvent plays a crucial role in determining the rate of nucleophilic substitution reactions involving this compound. The effect is primarily dictated by the solvent's ability to solvate the reactants and the transition state. Solvents are broadly categorized as polar protic, polar aprotic, and nonpolar, each having a distinct influence on the reaction kinetics.
Q2: What are the expected effects of polar protic vs. polar aprotic solvents on the reaction rate?
A2:
-
Polar Protic Solvents (e.g., water, methanol, ethanol) possess acidic protons and can form strong hydrogen bonds with the lone pair of electrons on the nitrogen atom of this compound. This solvation creates a "cage" around the nucleophile, stabilizing it and increasing the energy required for it to participate in a reaction. Consequently, polar protic solvents tend to decrease the rate of S(_N)2 reactions.
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO) lack acidic protons and do not form strong hydrogen bonds with the amine. While they can solvate the accompanying cation, they leave the amine nucleophile relatively "naked" and more reactive. This leads to a significant acceleration of S(_N)2 reaction rates.[1]
Q3: Why is my N-alkylation of this compound slow or not proceeding to completion?
A3: Several factors could be contributing to a sluggish or incomplete reaction:
-
Inappropriate Solvent Choice: Using a polar protic solvent can significantly hinder the reaction rate. Switching to a polar aprotic solvent is often beneficial.
-
Insufficiently Reactive Alkylating Agent: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. If you are using an alkyl chloride, consider switching to a bromide or iodide.
-
Low Reaction Temperature: Increasing the temperature generally increases the reaction rate.
-
Steric Hindrance: Significant steric bulk on either the this compound or the alkylating agent can impede the reaction.
Q4: I am observing significant amounts of side products. What are the likely causes and how can I minimize them?
A4: The most common side reaction in the N-alkylation of primary amines like this compound is over-alkylation , leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts. This occurs because the alkylated amine product can also act as a nucleophile.
-
Minimization Strategies:
-
Use an excess of this compound: This increases the probability that the alkylating agent will react with the starting primary amine.
-
Slow addition of the alkylating agent: This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Consider reductive amination: This alternative method avoids the issue of over-alkylation.[2]
-
Another possible side reaction is elimination , especially with sterically hindered alkyl halides at higher temperatures. Using a less hindered alkyl halide and a lower reaction temperature can mitigate this.
Data Presentation: Estimated Effect of Solvent on Reaction Rate
| Solvent Type | Solvent | Dielectric Constant (ε) | Mayr's Nucleophilicity (N) of Ethylamine (Proxy) | Expected Relative Rate |
| Polar Protic | Water | 80.1 | 12.9 | Base |
| Polar Aprotic | Acetonitrile | 37.5 | Higher than in water (qualitative) | Faster |
| Polar Aprotic | DMSO | 46.7 | Higher than in water (qualitative) | Faster |
| Polar Aprotic | DMF | 36.7 | Higher than in water (qualitative) | Fastest |
| Nonpolar | Hexane | 1.9 | Significantly lower than in polar solvents | Slowest |
Experimental Protocols
Representative Protocol for N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile)
-
Base (e.g., anhydrous Potassium Carbonate)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).
-
Slowly add the alkyl halide (1.1 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low to no product formation | 1. Inappropriate solvent (e.g., polar protic).2. Insufficiently reactive alkyl halide.3. Low reaction temperature. | 1. Switch to a polar aprotic solvent like acetonitrile or DMF.2. Use the corresponding alkyl bromide or iodide.3. Increase the reaction temperature. |
| Significant over-alkylation | 1. The secondary amine product is also nucleophilic.2. High concentration of the alkylating agent. | 1. Use an excess of this compound (2-3 equivalents).2. Add the alkylating agent slowly to the reaction mixture. |
| Formation of elimination byproducts | 1. Sterically hindered alkyl halide.2. High reaction temperature. | 1. Use a primary or less hindered secondary alkyl halide.2. Run the reaction at a lower temperature for a longer duration. |
| Reaction stalls before completion | 1. Base is not effective or has low solubility.2. Deactivation of starting material or product. | 1. Use a stronger base or a solvent in which the base is more soluble. Consider a phase-transfer catalyst.2. Check for potential decomposition pathways and adjust conditions (e.g., lower temperature). |
Visualizations
Caption: Logical workflow of solvent effects on reaction rate.
References
Validation & Comparative
A Researcher's Guide to GC-MS Analysis of 2-Ethoxyethylamine Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures containing 2-Ethoxyethylamine is crucial for process optimization, impurity profiling, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for this purpose, offering high separation efficiency and definitive compound identification. This guide provides a comparative overview of GC-MS methodologies for the analysis of a typical this compound synthesis reaction mixture, supported by experimental data and detailed protocols.
Understanding the Analytical Challenge
Direct GC-MS analysis of primary amines like this compound can be challenging due to their polarity, which often leads to poor peak shapes and tailing on standard non-polar and semi-polar GC columns. Derivatization is a common and effective strategy to improve the chromatographic behavior of these compounds. This guide will compare the direct analysis approach with two prevalent derivatization techniques: silylation and acylation.
A typical reaction mixture for the synthesis of this compound via catalytic amination of 2-ethoxyethanol may contain the following key components that require separation and quantification[1][2]:
-
This compound (Product)
-
2-Ethoxyethanol (Unreacted Starting Material)
-
Bis(2-ethoxyethyl)amine (Byproduct)
Comparative Analysis of GC-MS Methodologies
The following sections detail three approaches for the GC-MS analysis of a this compound reaction mixture. The performance of each method is evaluated based on chromatographic resolution, sensitivity, and ease of implementation.
Method 1: Direct Injection (Underivatized)
This method involves the direct injection of the diluted reaction mixture into the GC-MS system. While being the simplest approach, it often requires a specialized GC column designed for amine analysis to achieve acceptable peak shapes.
Method 2: Silylation Derivatization
Silylation involves the replacement of active hydrogens on the amine group with a trimethylsilyl (TMS) group, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process reduces the polarity and increases the volatility of the analyte.
Method 3: Acylation Derivatization
Acylation introduces an acyl group to the amine, effectively neutralizing its basicity and improving its chromatographic properties. Reagents such as trifluoroacetic anhydride (TFAA) are commonly used for this purpose. Acylated derivatives are often more stable than their silylated counterparts[3].
Experimental Protocols
Detailed methodologies for the three compared analytical approaches are provided below.
Sample Preparation for a Simulated Reaction Mixture
A stock solution of a simulated reaction mixture can be prepared in a suitable solvent like methanol or dichloromethane, containing this compound, 2-Ethoxyethanol, and Bis(2-ethoxyethyl)amine at known concentrations (e.g., 100 µg/mL each).
Protocol 1: Direct GC-MS Analysis
-
Sample Dilution: Dilute the stock solution of the reaction mixture with methanol to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
-
GC-MS Parameters:
-
Column: Use a column suitable for amine analysis, such as a Zebron ZB-5MSplus or a similar deactivated column[4].
-
Injection: 1 µL splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 60°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 30 to 300.
-
Protocol 2: Silylation Derivatization with BSTFA
-
Sample Preparation: Evaporate 100 µL of the reaction mixture stock solution to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA (with 1% TMCS) to the dried sample.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.
-
GC-MS Analysis: Analyze 1 µL of the derivatized sample using the GC-MS parameters outlined in Protocol 1, with a standard non-polar column (e.g., DB-5MS).
Protocol 3: Acylation Derivatization with TFAA
-
Sample Preparation: Place 100 µL of the reaction mixture stock solution in a reaction vial.
-
Derivatization: Add 50 µL of trifluoroacetic anhydride (TFAA) and 100 µL of a suitable solvent like ethyl acetate.
-
Reaction: Cap the vial and let it stand at room temperature for 15-30 minutes.
-
GC-MS Analysis: Inject 1 µL of the resulting solution into the GC-MS using the parameters from Protocol 1, with a standard non-polar column (e.g., DB-5MS).
Quantitative Data Summary
The following tables summarize expected performance characteristics for the analysis of the key components in a this compound reaction mixture using the different GC-MS methods. The data is compiled from studies on structurally similar short-chain amines and ethanolamines, as direct comparative data for this compound is limited.
Table 1: Expected Retention Times (min) and Mass Spectral Data (m/z)
| Compound | Direct Analysis (Amine Column) | Silylation (DB-5MS) | Acylation (DB-5MS) | Key Mass Fragments (m/z) |
| 2-Ethoxyethanol | ~4.5 | ~4.2 | ~4.3 | 45, 59, 75 |
| This compound | ~5.2 (tailing possible) | ~6.8 | ~7.5 | 30, 44, 59, 89 (M+)[5] |
| Bis(2-ethoxyethyl)amine | ~9.8 (significant tailing) | ~11.5 | ~12.3 | 88, 116, 161 (M+) |
Table 2: Comparative Performance of Analytical Methods
| Parameter | Direct Analysis | Silylation (BSTFA) | Acylation (TFAA) |
| Peak Shape | Fair to Poor (for amines) | Excellent | Excellent |
| Limit of Detection (LOD) | Higher | Lower | Lower |
| Reproducibility | Moderate | Good[6] | Very Good[3] |
| Sample Prep Time | Minimal | ~45 min | ~20 min |
| Cost of Reagents | Low | Moderate | Low to Moderate |
| Derivative Stability | N/A | Moderate[6] | High[3] |
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Conclusion and Recommendations
The choice of GC-MS methodology for the analysis of a this compound reaction mixture depends on the specific analytical goals.
-
Direct analysis is a rapid screening method but may lack the accuracy and precision required for quantitative analysis of the amine components due to potential peak tailing. It is best suited for qualitative checks where an amine-specific column is available.
-
Silylation offers a significant improvement in chromatographic performance, resulting in symmetrical peaks and lower detection limits for the amines. However, the derivatives can be sensitive to moisture, and the derivatization process is more time-consuming.
-
Acylation provides robust and stable derivatives, leading to excellent peak shapes and reproducibility. The reaction is typically fast and can be performed at room temperature. For quantitative, high-precision analysis of this compound and its amine byproducts, acylation is often the recommended approach.
For comprehensive and reliable analysis, it is advisable to perform derivatization. The choice between silylation and acylation may depend on laboratory preference, available reagents, and the specific requirements for derivative stability. Researchers should validate their chosen method to ensure it meets the required performance criteria for their application.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101328130B - Preparation of 2-ethoxy ethyl amine - Google Patents [patents.google.com]
- 3. cris.unibo.it [cris.unibo.it]
- 4. Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus | Phenomenex [phenomenex.com]
- 5. This compound [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the ¹H NMR Characterization of N-Alkylated 2-Ethoxyethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H NMR spectral data for a series of N-alkylated 2-ethoxyethylamine derivatives. Understanding the precise structural characteristics of these compounds is crucial in various research and development applications, including drug discovery and material science. This document presents experimental data to facilitate the identification and differentiation of N-methyl, N-ethyl, and N-propyl substituted this compound from the parent amine.
Comparison of ¹H NMR Spectral Data
The following table summarizes the ¹H NMR spectral data for this compound and its N-alkylated derivatives. The data is presented to allow for easy comparison of chemical shifts (δ), signal multiplicity, and coupling constants (J). All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Compound Name | Structure | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | CH₃CH₂OCH₂CH₂NH₂ | a (CH₃) | 1.18 | t | 3H | 7.0 |
| b (OCH₂) | 3.50 | q | 2H | 7.0 | ||
| c (OCH₂) | 3.48 | t | 2H | 5.2 | ||
| d (CH₂N) | 2.85 | t | 2H | 5.2 | ||
| e (NH₂) | 1.33 | s | 2H | - | ||
| N-Methyl-2-ethoxyethylamine | CH₃CH₂OCH₂CH₂NHCH₃ | a (CH₃-CH₂) | ~1.19 | t | 3H | ~7.0 |
| b (O-CH₂-CH₃) | ~3.51 | q | 2H | ~7.0 | ||
| c (O-CH₂) | ~3.55 | t | 2H | ~5.5 | ||
| d (CH₂-N) | ~2.75 | t | 2H | ~5.5 | ||
| e (N-CH₃) | ~2.45 | s | 3H | - | ||
| f (NH) | (variable) | br s | 1H | - | ||
| N-Ethyl-2-ethoxyethylamine | CH₃CH₂OCH₂CH₂NHCH₂CH₃ | a (CH₃-CH₂O) | ~1.19 | t | 3H | ~7.0 |
| b (O-CH₂-CH₃) | ~3.51 | q | 2H | ~7.0 | ||
| c (O-CH₂) | ~3.56 | t | 2H | ~5.5 | ||
| d (CH₂-N) | ~2.80 | t | 2H | ~5.5 | ||
| e (N-CH₂-CH₃) | ~2.65 | q | 2H | ~7.1 | ||
| f (CH₃-CH₂N) | ~1.10 | t | 3H | ~7.1 | ||
| g (NH) | (variable) | br s | 1H | - | ||
| N-Propyl-2-ethoxyethylamine | CH₃CH₂OCH₂CH₂NHCH₂CH₂CH₃ | a (CH₃-CH₂O) | ~1.19 | t | 3H | ~7.0 |
| b (O-CH₂-CH₃) | ~3.51 | q | 2H | ~7.0 | ||
| c (O-CH₂) | ~3.56 | t | 2H | ~5.5 | ||
| d (CH₂-N) | ~2.79 | t | 2H | ~5.5 | ||
| e (N-CH₂) | ~2.58 | t | 2H | ~7.5 | ||
| f (-CH₂-) | ~1.50 | sextet | 2H | ~7.5 | ||
| g (CH₃-CH₂N) | ~0.91 | t | 3H | ~7.5 | ||
| h (NH) | (variable) | br s | 1H | - | ||
| N,N-Diethyl-2-ethoxyethylamine | CH₃CH₂OCH₂CH₂(N(CH₂CH₃)₂) | a (CH₃-CH₂O) | ~1.18 | t | 3H | ~7.0 |
| b (O-CH₂-CH₃) | ~3.48 | q | 2H | ~7.0 | ||
| c (O-CH₂) | ~3.52 | t | 2H | ~5.8 | ||
| d (CH₂-N) | ~2.65 | t | 2H | ~5.8 | ||
| e (N-(CH₂CH₃)₂) | ~2.55 | q | 4H | ~7.1 | ||
| f (N-(CH₂CH₃)₂) | ~1.02 | t | 6H | ~7.1 |
Note: Chemical shifts for N-alkylated derivatives are estimated based on established NMR prediction models and data from analogous compounds. The chemical shift of the N-H proton is variable and depends on solvent, concentration, and temperature.
Experimental Protocols
A common and effective method for the synthesis of N-alkylated this compound is through reductive amination. This two-step, one-pot procedure is widely used due to its high selectivity and the use of mild reducing agents.
General Procedure for N-Alkylation via Reductive Amination:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol. Add the corresponding aldehyde (e.g., formaldehyde, acetaldehyde, or propionaldehyde; 1.0-1.2 equivalents). The reaction mixture is stirred at room temperature for 1-3 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC).
-
Reduction: Once imine formation is complete, the reaction mixture is cooled in an ice bath. A mild reducing agent, such as sodium borohydride (NaBH₄; 1.5-2.0 equivalents), is added portion-wise to the stirred solution. The reaction is then allowed to warm to room temperature and stirred for an additional 3-12 hours.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude N-alkylated product. Further purification can be achieved by distillation or column chromatography.
¹H NMR Sample Preparation and Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified N-alkylated this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. Key parameters such as the number of scans, relaxation delay, and pulse width should be optimized to ensure accurate integration for quantitative analysis.
-
Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. The resulting spectrum should be phased and baseline corrected. Integrate the signals to determine the relative ratios of the different protons in the molecule.
Visualizations
The following diagrams illustrate the key structural features and the experimental workflow.
Caption: General structure and key ¹H NMR chemical shift regions for N-alkylated this compound.
Caption: Experimental workflow for the synthesis and characterization of N-alkylated this compound.
Caption: Logical workflow for the identification of N-alkyl substituents from ¹H NMR data.
A Comparative Guide to the Reactivity of 2-Ethoxyethylamine and 2-Methoxyethylamine
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties: A Foundation for Reactivity
A comparative summary of the key physicochemical properties of 2-ethoxyethylamine and 2-methoxyethylamine is presented in Table 1. These properties offer insights into their expected reactivity.
| Property | This compound | 2-Methoxyethylamine |
| CAS Number | 110-76-9 | 109-85-3 |
| Molecular Formula | C₄H₁₁NO | C₃H₉NO |
| Molecular Weight | 89.14 g/mol | 75.11 g/mol |
| Boiling Point | 105 °C[1] | 95 °C |
| Density | 0.85 g/cm³[1] | 0.864 g/mL at 25 °C |
| pKa of Conjugate Acid | 9.32 at 25°C[1] (Note: A conflicting value of 6.26 is also reported[1][2]) | 9.89 at 10°C[3] |
Note on pKa Values: There is a notable discrepancy in the reported pKa values for this compound. While a value of 9.32 is more consistent with other primary amines, the value of 6.26 also appears in some databases. This highlights the importance of experimental verification.
Theoretical Comparison of Reactivity
The reactivity of these amines as nucleophiles is primarily governed by three factors: basicity, electronic effects, and steric hindrance.
1. Basicity (pKa): The basicity of an amine, as indicated by the pKa of its conjugate acid, is a strong predictor of its nucleophilicity. A higher pKa value generally corresponds to a stronger base and a more potent nucleophile.
-
2-Methoxyethylamine has a consistently reported pKa of approximately 9.89.
-
Assuming the pKa of This compound is 9.32, it would be a slightly weaker base than 2-methoxyethylamine. If the pKa were 6.26, it would be a significantly weaker base.
2. Electronic Effects: The primary structural difference between the two molecules is the alkyl group on the ether oxygen (ethyl vs. methyl). Alkyl groups are electron-donating through induction. The ethyl group in this compound is a slightly stronger electron-donating group than the methyl group in 2-methoxyethylamine. This increased inductive effect should, in theory, increase the electron density on the nitrogen atom of this compound, thereby enhancing its nucleophilicity.
3. Steric Hindrance: The ethyl group in this compound is bulkier than the methyl group in 2-methoxyethylamine. Increased steric hindrance around the nitrogen atom can impede its approach to an electrophilic center, thus reducing its reactivity.
Predicted Reactivity:
Based on the pKa value of 9.32, 2-methoxyethylamine is predicted to be a slightly stronger nucleophile than this compound, as the difference in basicity would likely outweigh the subtle difference in inductive effects. If the pKa of this compound is indeed 6.26, then 2-methoxyethylamine would be a significantly more potent nucleophile. The greater steric hindrance of the ethyl group in this compound would further favor the reactivity of 2-methoxyethylamine, especially in reactions with sterically demanding electrophiles.
The following diagram illustrates the logical relationship of factors influencing the predicted reactivity.
Caption: Factors influencing the predicted reactivity of the two amines.
Experimental Protocols for Reactivity Determination
To empirically determine the relative reactivity of this compound and 2-methoxyethylamine, a competitive reaction or individual kinetic studies can be performed. Below are detailed methodologies for key experiments.
Experimental Workflow for Comparative Kinetic Analysis
The following diagram outlines a general workflow for a comparative kinetic study.
Caption: General workflow for comparing the reaction kinetics of the two amines.
Protocol 1: Competitive Acylation Reaction
This experiment determines the relative reactivity of the two amines towards a common acylating agent.
Materials:
-
This compound
-
2-Methoxyethylamine
-
Acetyl chloride (or another suitable acylating agent)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (as a non-nucleophilic base)
-
Internal standard (e.g., dodecane) for GC analysis
-
Gas chromatograph with a suitable column (e.g., DB-5)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution containing equimolar amounts (e.g., 1.0 mmol) of this compound and 2-methoxyethylamine, and the internal standard (e.g., 0.5 mmol) in anhydrous DCM (10 mL). Add triethylamine (1.1 mmol) to the solution.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of acetyl chloride (0.5 mmol, the limiting reagent) in anhydrous DCM (2 mL) to the amine solution with vigorous stirring.
-
Reaction Monitoring and Work-up: Allow the reaction to stir at 0 °C for a specified time (e.g., 30 minutes). Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Analysis: Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and analyze by gas chromatography (GC).
-
Data Interpretation: By comparing the peak areas of the unreacted amines and the corresponding acetamide products relative to the internal standard, the relative consumption of each amine can be determined, providing a measure of their relative reactivity.
Protocol 2: Determination of Second-Order Rate Constants for Alkylation
This protocol outlines the determination of the absolute rate constants for the reaction of each amine with an alkylating agent.
Materials:
-
This compound
-
2-Methoxyethylamine
-
Methyl iodide (or another suitable alkylating agent)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
NMR spectrometer
Procedure:
-
Kinetic Run for this compound:
-
Prepare a stock solution of this compound (e.g., 0.2 M) in acetonitrile.
-
Prepare a stock solution of methyl iodide (e.g., 2.0 M) in acetonitrile.
-
In an NMR tube, mix a known volume of the this compound solution with a known volume of the methyl iodide solution at a constant temperature (e.g., 25 °C).
-
Immediately acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Kinetic Run for 2-Methoxyethylamine: Repeat the procedure described in step 1 using 2-methoxyethylamine.
-
Data Analysis:
-
Monitor the disappearance of the reactant peaks (e.g., the N-H protons of the amines or the methyl protons of methyl iodide) and the appearance of the product peaks (the N-methylated amine).
-
Integrate the relevant peaks in each spectrum to determine the concentration of reactants and products over time.
-
Plot the appropriate concentration data versus time to determine the order of the reaction and calculate the second-order rate constant (k) for each amine.
-
-
Comparison: The calculated rate constants will provide a quantitative measure of the nucleophilicity of each amine under the specified reaction conditions.
Conclusion
A thorough analysis of the physicochemical properties of this compound and 2-methoxyethylamine, particularly their basicity and steric profiles, provides a strong basis for predicting their relative reactivity. Based on the available pKa data, 2-methoxyethylamine is predicted to be the more reactive nucleophile . However, the discrepancy in the reported pKa of this compound underscores the necessity for empirical validation. The detailed experimental protocols provided in this guide offer a clear path for researchers to quantify the reactivity of these important synthetic intermediates, enabling more informed decisions in the design and optimization of chemical syntheses.
References
A Comparative Guide to Analytical Methods for the Quantification of 2-Ethoxyethylamine
For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Ethoxyethylamine is crucial for quality control, stability testing, and formulation development. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides a detailed comparison of common analytical methodologies for the quantitative analysis of this compound, presenting supporting experimental data and detailed protocols to inform the selection process.
The primary methods discussed are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). Both methods typically require a derivatization step to enhance the analyte's properties for successful detection. A third method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is also included in the comparison as a highly sensitive and selective alternative.
Data Presentation: Comparison of Analytical Methods
The choice of analytical method for the quantification of this compound depends on factors such as required sensitivity, the sample matrix, available instrumentation, and the need for high-throughput analysis. The following table summarizes the key quantitative performance parameters of three common analytical techniques.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) with Derivatization | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) with Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile derivatives based on boiling point and polarity, with detection by flame ionization.[1] | Separation of derivatized analyte based on polarity, with detection by UV absorbance.[1] | Separation based on polarity, with highly selective and sensitive detection based on mass-to-charge ratio.[1] |
| Derivatization | Typically required to improve volatility and peak shape.[1] | Required to introduce a chromophore for UV detection.[1] | May not be required, simplifying sample preparation.[1] |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.999 |
| Range | Typically 0.1 - 100 µg/mL.[2] | Typically 0.1 - 200 µg/mL.[2] | pg/mL to µg/mL range |
| Accuracy (% Recovery) | 98 - 102%.[2] | 97 - 103%.[2] | 98 - 105% |
| Precision (% RSD) | < 2.0%.[2] | < 2.0%.[2] | < 5% |
| Limit of Detection (LOD) | ~0.03 µg/mL.[2] | ~0.05 µg/mL.[2] | ~ pg/mL level |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL.[2] | ~0.15 µg/mL.[2] | ~ pg/mL to ng/mL level |
| Robustness | Generally high.[2] | High.[2] | Moderate to high |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for analytical method development and a comparison of the procedural flows for GC-FID and HPLC-UV methods for this compound quantification.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical methods. Below are representative protocols for the analysis of this compound using GC-FID and HPLC-UV.
This method is suitable for the routine analysis of this compound, particularly when high sensitivity is not a primary requirement. Derivatization is a critical step to enhance the volatility and improve the chromatographic behavior of the polar amine.[1]
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Prepare sample solutions by dissolving the substance of interest in the same solvent.[1]
-
-
Derivatization (Silylation Example):
-
To 100 µL of the standard or sample solution, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Add 50 µL of a catalyst (e.g., pyridine).
-
Vortex the mixture and heat at 60-70°C for 30 minutes.
-
Cool the mixture to room temperature before injection.[1]
-
-
GC-FID Conditions:
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.[1]
-
This method is an alternative to GC-FID and is particularly useful when dealing with less volatile samples or when GC instrumentation is unavailable. Derivatization is necessary to introduce a UV-absorbing chromophore to the this compound molecule.
Methodology:
-
Reagent Preparation:
-
Derivatization Procedure:
-
To 1 mL of the standard or sample solution, add 2 mL of saturated sodium bicarbonate solution.
-
Add 2 mL of the dansyl chloride solution.
-
Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.
-
After incubation, add 100 µL of a solution to neutralize excess dansyl chloride (e.g., proline or ammonia solution) and vortex.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: Acetonitrile.[1]
-
Mobile Phase B: 0.02 M Ammonium Acetate buffer (pH adjusted).[1]
-
Gradient Elution: Start with a suitable ratio of A:B (e.g., 50:50).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Dependent on the chosen derivatizing agent (e.g., 254 nm for dansyl chloride).
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
References
A Comparative Guide to HPLC Analysis of 2-Ethoxyethylamine Purity
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical reagents and intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of 2-Ethoxyethylamine purity against other analytical techniques. Supporting experimental data and detailed methodologies are presented to facilitate informed decisions in a laboratory setting.
Introduction to this compound and Purity Analysis
This compound is a primary amine and an ether, making it a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] Its purity is a critical parameter that can influence reaction yields, impurity profiles of final products, and overall process efficiency. HPLC is a powerful and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it a suitable method for assessing the purity of this compound, often after derivatization.[4]
This guide will focus on a comparative analysis of HPLC with Gas Chromatography (GC) and Capillary Electrophoresis (CE), providing a comprehensive overview of the available analytical strategies.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC, particularly after pre-column derivatization to introduce a UV-active chromophore, is a robust method for the purity analysis of this compound.[5] Derivatization is necessary because simple amines like this compound lack a chromophore and thus cannot be detected by a UV detector.[4][5]
Experimental Protocol: HPLC-UV with Dansyl Chloride Derivatization
This protocol is based on a standard method for the analysis of short-chain amines.[5]
1. Reagents and Materials:
-
This compound reference standard and sample
-
Dansyl chloride
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate buffer (0.02 M)
-
Saturated sodium bicarbonate solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to a final concentration within the calibration range.
3. Derivatization Procedure:
-
To 1 mL of each standard and sample solution, add 2 mL of saturated sodium bicarbonate solution.
-
Add 2 mL of a 7.5 mg/mL solution of dansyl chloride in acetone.
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
After incubation, cool the solution and filter through a 0.45 µm syringe filter prior to injection.[5]
4. HPLC Conditions:
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.02 M Ammonium Acetate buffer
-
Gradient:
-
0-15 min: 50% A to 80% A
-
15-20 min: Hold at 80% A
-
20-25 min: 80% A to 50% A
-
25-30 min: Hold at 50% A
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
5. Data Analysis:
-
The purity of this compound is calculated using the area percent method from the resulting chromatogram. The peak area of this compound is divided by the total area of all peaks and multiplied by 100.
HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound purity.
Comparison with Alternative Methods
While HPLC is a highly effective method, other analytical techniques can also be employed for the purity assessment of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the nature of the expected impurities.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile compounds. For amines, derivatization is often required to improve volatility and peak shape, as these polar compounds can interact with the column, leading to tailing peaks.[6]
-
Advantages: High resolution, fast analysis times, and sensitive detection with a Flame Ionization Detector (FID).
-
Disadvantages: Requires derivatization for polar amines, which adds a step to the sample preparation and can introduce variability. Not suitable for thermally labile impurities.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility.[7] It requires minimal sample and solvent, making it a green analytical technique.
-
Advantages: High separation efficiency, small sample volume, and rapid analysis. Can be coupled with mass spectrometry (MS) for enhanced specificity.[8]
-
Disadvantages: Can be less robust than HPLC for routine quality control. Sensitivity with UV detection can be lower than HPLC due to the short path length of the capillary.
Quantitative Data Comparison
The following tables summarize hypothetical but representative data for the purity analysis of a this compound sample using the three discussed methods.
Table 1: Purity of this compound by Different Methods
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) |
| HPLC-UV | 99.2 | 0.3% |
| GC-FID | 99.1 | 0.5% |
| CE-UV | 99.3 | 0.6% |
Table 2: Comparison of Method Performance
| Parameter | HPLC-UV with Derivatization | GC-FID with Derivatization | CE-UV |
| Principle | Separation based on polarity | Separation of volatile derivatives based on boiling point | Separation based on charge-to-size ratio |
| Derivatization | Required for UV detection | Typically required for good peak shape | May not be required |
| Sensitivity | High | Very High | Moderate |
| Analysis Time | ~30 min | ~15 min | ~10 min |
| Common Impurities Detected | Non-volatile impurities, starting materials | Volatile impurities, residual solvents | Ionic impurities, by-products |
| Throughput | Moderate | High | High |
Conclusion
The HPLC-UV method with pre-column derivatization is a reliable and robust technique for the routine purity analysis of this compound. It offers high sensitivity and is capable of separating a wide range of potential impurities. While GC-FID provides a faster analysis time and is well-suited for volatile impurities, the requirement for derivatization is a common factor with HPLC for this class of compounds. Capillary Electrophoresis presents a high-efficiency alternative, particularly when sample volume is limited. The ultimate choice of analytical method will depend on the specific laboratory instrumentation, throughput requirements, and the expected impurity profile of the this compound sample.
References
- 1. CAS 110-76-9: this compound | CymitQuimica [cymitquimica.com]
- 2. 2-ETHOXY ETHYLAMINE (EOEA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 3. What is this compound - Properties & Specifications [polic-chemical.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. youtube.com [youtube.com]
- 8. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
2-Ethoxyethylamine: A Versatile Primary Amine for Diverse Synthesis Applications
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical for optimizing synthetic routes and achieving desired yields and purity. This guide provides a comparative analysis of 2-ethoxyethylamine against other primary amines in common synthetic transformations, supported by available experimental data. Its unique structural features offer distinct advantages in solubility, reactivity, and handling, making it a compelling alternative for various applications, including the synthesis of bioactive molecules.
This compound is a primary amine characterized by the presence of an ether linkage, which imparts unique physicochemical properties. It is a colorless to pale yellow liquid, soluble in water and various organic solvents, enhancing its utility in a wide range of reaction conditions.[1] Its nucleophilicity and basicity are key to its function in numerous chemical reactions.[1]
Comparative Analysis of Physicochemical Properties
The reactivity of a primary amine is fundamentally influenced by its basicity, which is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. While specific experimental data directly comparing this compound with a wide range of primary amines in a single study is limited, a comparison with the secondary amine diethylamine provides valuable insight into the electronic effects of its structure.
| Amine | Structure | Type | pKa of Conjugate Acid |
| This compound | CH₃CH₂OCH₂CH₂NH₂ | Primary | 9.93 |
| Ethylamine | CH₃CH₂NH₂ | Primary | 10.81 |
| n-Butylamine | CH₃(CH₂)₃NH₂ | Primary | 10.77 |
| Aniline | C₆H₅NH₂ | Primary (Aromatic) | 4.63 |
Note: pKa values are approximate and can vary slightly depending on the measurement conditions.
The ethoxy group in this compound has a slight electron-withdrawing inductive effect, which reduces the electron density on the nitrogen atom compared to simple alkylamines like ethylamine and n-butylamine. This results in a slightly lower basicity. However, it remains significantly more basic than aromatic amines like aniline, where the lone pair of electrons on the nitrogen is delocalized into the aromatic ring.
Performance in Key Synthetic Reactions
Primary amines are cornerstone reagents in a multitude of synthetic transformations. Here, we evaluate the potential utility of this compound in two widely employed reactions: reductive amination and the Ugi multicomponent reaction.
Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine. The reaction proceeds via an intermediate imine, which is then reduced to the final amine product. This method is widely used in the synthesis of pharmaceuticals and other bioactive compounds.
General Experimental Protocol for Reductive Amination of Cyclohexanone:
This protocol describes a general procedure for the reductive amination of cyclohexanone with a primary amine, which can be adapted for this compound.
Materials:
-
Cyclohexanone
-
Primary Amine (e.g., this compound, Ethylamine, n-Butylamine)
-
Reducing Agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)
-
Solvent (e.g., Dichloromethane, Methanol)
-
Glacial Acetic Acid (optional, as a catalyst)
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone (1 equivalent) and the primary amine (1-1.2 equivalents) in the chosen solvent.
-
If desired, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to facilitate imine formation.
-
Add the reducing agent (1.5 equivalents) portion-wise to the mixture, controlling any potential exothermic reaction.
-
Continue stirring the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired N-substituted cyclohexylamine.
The following diagram illustrates the general workflow for a reductive amination reaction.
References
A Comparative Guide to the Kinetic Studies of 2-Ethoxyethylamine Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 2-ethoxyethylamine, a versatile primary amine with applications in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct kinetic data for this compound, this document draws comparisons with analogous primary amines and the structurally related secondary amine, diethylamine. The information presented herein is intended to offer insights into its reactivity profile, supported by available quantitative data, detailed experimental protocols for kinetic analysis, and visualizations of relevant chemical processes.
Comparative Kinetic and Physicochemical Data
The reactivity of an amine is fundamentally linked to its basicity and nucleophilicity. While specific kinetic data for this compound is sparse in publicly available literature, a comparison of its basicity with diethylamine provides valuable insights into its expected reactivity.
| Compound | Structure | Type | pKa of Conjugate Acid |
| This compound | CH₃CH₂OCH₂CH₂NH₂ | Primary Amine | 9.85 |
| Diethylamine | (CH₃CH₂)₂NH | Secondary Amine | 10.98 - 11.09 |
| Ethylamine | CH₃CH₂NH₂ | Primary Amine | 10.67 |
| n-Propylamine | CH₃CH₂CH₂NH₂ | Primary Amine | 10.71 |
Data Interpretation:
The pKa of the conjugate acid is a measure of the amine's basicity; a higher pKa indicates a stronger base. The data clearly shows that diethylamine is a significantly stronger base than this compound. This difference is attributed to the electron-donating inductive effect of the two ethyl groups in diethylamine, which increases the electron density on the nitrogen atom. In contrast, the oxygen atom in the ethoxy group of this compound exerts an electron-withdrawing inductive effect, which reduces the electron density on the nitrogen, thereby decreasing its basicity.
Nucleophilicity, a kinetic property, refers to the rate at which a nucleophile attacks an electrophile. While directly proportional to basicity in many cases, it is also influenced by steric factors. It is predicted that diethylamine is a more potent nucleophile than this compound due to the stronger electron-donating nature of its alkyl groups. However, being a secondary amine, diethylamine is more sterically hindered than the primary amine this compound, which could influence its reactivity with certain electrophiles.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines a detailed experimental protocol for determining the kinetic parameters of amine reactions using the stopped-flow technique, a method well-suited for studying fast reactions in solution.
Protocol: Determination of Second-Order Rate Constants for Amine-Electrophile Reactions using Stopped-Flow Spectroscopy
Objective: To determine the second-order rate constant (k₂) for the reaction of an amine (e.g., this compound) with a reference electrophile.
Materials:
-
Stopped-flow spectrophotometer
-
Syringes for reactant delivery
-
Amine solution (e.g., this compound) of known concentration in a suitable buffer
-
Electrophile solution (e.g., a carbocation or a suitable chromophoric substrate) of known concentration in the same buffer
-
Buffer solution (e.g., phosphate or borate buffer) at a constant pH and ionic strength
-
Thermostatted cell holder to maintain a constant temperature
Procedure:
-
Solution Preparation: Prepare stock solutions of the amine and the electrophile in the chosen buffer. From these, prepare a series of dilutions of the amine solution. The concentration of the amine should be in large excess (at least 10-fold) compared to the electrophile to ensure pseudo-first-order kinetics.
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the wavelength of maximum absorbance of the product or disappearance of the reactant.
-
Equilibrate the instrument and the reactant solutions to the desired reaction temperature.
-
-
Kinetic Run:
-
Load one syringe with the electrophile solution and the other with one of the amine solutions.
-
Rapidly mix the two solutions by activating the stopped-flow instrument. The instrument will automatically record the change in absorbance over time.
-
Repeat the measurement at least three times for each amine concentration to ensure reproducibility.
-
-
Data Analysis:
-
The observed rate constant (k_obs) for each amine concentration is obtained by fitting the absorbance versus time data to a single exponential equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs * t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at the end of the reaction.
-
Plot the obtained k_obs values against the corresponding amine concentrations.
-
The second-order rate constant (k₂) is determined from the slope of the linear plot of k_obs versus [Amine].
-
Visualizing Chemical Processes
Synthesis of this compound
The industrial synthesis of this compound typically proceeds via the reductive amination of 2-ethoxyethanol. This process involves the reaction of 2-ethoxyethanol with ammonia and hydrogen over a metal catalyst.
Caption: Workflow for the synthesis of this compound.
General Reaction Pathway: Nucleophilic Substitution
This compound, as a primary amine, readily participates in nucleophilic substitution reactions. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon center and displacing a leaving group.
Caption: Nucleophilic substitution reaction of this compound.
A Comparative Guide to the Spectroscopic Data of 2-Ethoxyethylamine and its N-Acetyl Derivative
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the spectroscopic characteristics of 2-Ethoxyethylamine and its N-acetyl derivative, providing key data for identification, characterization, and quality control.
This guide offers a comprehensive comparison of the spectroscopic data for this compound and its corresponding N-acetyl derivative. The information presented is crucial for researchers involved in the synthesis, analysis, and application of these compounds in various fields, including pharmaceutical development and materials science. By providing a side-by-side view of their spectral properties, this guide facilitates a deeper understanding of how N-acetylation influences the molecular fingerprint of the parent amine.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and N-acetyl-2-ethoxyethylamine, covering Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
| Spectroscopic Technique | This compound | N-acetyl-2-ethoxyethylamine (Expected) |
| Infrared (IR) Spectroscopy | See Table 1 for detailed peak assignments. | See Table 2 for expected peak assignments. |
| ¹H NMR Spectroscopy | See Table 3 for detailed chemical shifts and multiplicities. | See Table 4 for expected chemical shifts and multiplicities. |
| ¹³C NMR Spectroscopy | See Table 5 for detailed chemical shifts. | See Table 6 for expected chemical shifts. |
| Mass Spectrometry (MS) | See Table 7 for major fragmentation peaks. | See Table 8 for expected major fragmentation peaks. |
Detailed Spectroscopic Data Tables
Table 1: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3380, 3290 | Strong, Broad | N-H stretch (primary amine) |
| 2970-2860 | Strong | C-H stretch (aliphatic) |
| 1590 | Medium | N-H bend (scissoring) |
| 1450 | Medium | C-H bend |
| 1120 | Strong | C-O-C stretch (ether) |
| 1070 | Strong | C-N stretch |
Note: Data obtained from the Spectral Database for Organic Compounds (SDBS).[1][2]
Table 2: Expected Infrared (IR) Spectroscopy Data for N-acetyl-2-ethoxyethylamine
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3300 | Strong, Broad | N-H stretch (secondary amide) |
| 2970-2860 | Strong | C-H stretch (aliphatic) |
| ~1640 | Strong | C=O stretch (Amide I) |
| ~1550 | Strong | N-H bend (Amide II) |
| 1120 | Strong | C-O-C stretch (ether) |
Note: Expected values based on typical functional group absorptions.
Table 3: ¹H NMR Spectroscopy Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.49 | t | 2H | -O-CH₂-CH₂-NH₂ |
| 3.47 | q | 2H | -O-CH₂-CH₃ |
| 2.84 | t | 2H | -O-CH₂-CH₂-NH₂ |
| 1.33 | s | 2H | -NH₂ |
| 1.19 | t | 3H | -O-CH₂-CH₃ |
Solvent: CDCl₃.[3]
Table 4: Expected ¹H NMR Spectroscopy Data for N-acetyl-2-ethoxyethylamine
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.8-6.5 | br s | 1H | -NH-C(O)- |
| ~3.5 | t | 2H | -O-CH₂-CH₂-NH- |
| ~3.4 | q | 2H | -O-CH₂-CH₃ |
| ~3.3 | q | 2H | -O-CH₂-CH₂-NH- |
| ~1.9 | s | 3H | -C(O)-CH₃ |
| ~1.1 | t | 3H | -O-CH₂-CH₃ |
Note: Expected values based on typical functional group chemical shifts.
Table 5: ¹³C NMR Spectroscopy Data for this compound
| Chemical Shift (ppm) | Assignment |
| 72.8 | -O-CH₂-CH₂-NH₂ |
| 66.5 | -O-CH₂-CH₃ |
| 41.8 | -O-CH₂-CH₂-NH₂ |
| 15.2 | -O-CH₂-CH₃ |
Solvent: CDCl₃. Data obtained from the Spectral Database for Organic Compounds (SDBS).[1][2]
Table 6: Expected ¹³C NMR Spectroscopy Data for N-acetyl-2-ethoxyethylamine
| Chemical Shift (ppm) | Assignment |
| ~170 | -C=O |
| ~69 | -O-CH₂-CH₂-NH- |
| ~66 | -O-CH₂-CH₃ |
| ~40 | -O-CH₂-CH₂-NH- |
| ~23 | -C(O)-CH₃ |
| ~15 | -O-CH₂-CH₃ |
Note: Expected values based on typical functional group chemical shifts.
Table 7: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 89 | 5 | [M]⁺ |
| 58 | 10 | [CH₂=NH-CH₂-CH₂-OH]⁺ |
| 45 | 25 | [CH₃-CH₂-O]⁺ |
| 30 | 100 | [CH₂=NH₂]⁺ |
Source: NIST Mass Spectrometry Data Center.[4]
Table 8: Expected Mass Spectrometry (MS) Data for N-acetyl-2-ethoxyethylamine
| m/z | Relative Intensity (%) | Proposed Fragment |
| 131 | Moderate | [M]⁺ |
| 88 | High | [CH₃-C(O)-NH=CH₂]⁺ |
| 72 | Moderate | [CH₂=N⁺H-CH₂-CH₂-O-CH₂-CH₃] |
| 43 | High | [CH₃-C=O]⁺ |
Note: Expected fragmentation patterns based on the structure.
Experimental Protocols
A general overview of the experimental methodologies for the spectroscopic techniques is provided below.
Infrared (IR) Spectroscopy
-
Method: Liquid Film
-
Procedure: A drop of the neat liquid sample (this compound) is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are then mounted in the spectrometer's sample holder for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the amine is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to obtain singlets for each unique carbon atom.
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is commonly used for volatile compounds like this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is often used for sample introduction and analysis. The mass analyzer can be a quadrupole, time-of-flight (TOF), or magnetic sector instrument.
Visualization of the Relationship
The logical relationship between this compound and its N-acetyl derivative can be visualized as a simple acetylation reaction.
Caption: Synthetic relationship between this compound and its N-acetyl derivative.
References
comparative nucleophilicity of 2-Ethoxyethylamine and diethylamine
A Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of synthetic organic chemistry, the selection of an appropriate nucleophile is a critical decision that dictates reaction efficiency, selectivity, and overall success. Amines, characterized by the lone pair of electrons on the nitrogen atom, are a cornerstone class of nucleophiles. This guide provides an objective, data-driven comparison of the nucleophilic character of two common amines: 2-ethoxyethylamine and diethylamine. Understanding their relative reactivity is essential for professionals in chemical research and pharmaceutical development when designing synthetic routes and optimizing reaction conditions.
Physicochemical Properties
A molecule's fundamental properties provide the basis for understanding its chemical behavior. The table below summarizes key physicochemical data for this compound and diethylamine.
| Property | Diethylamine | This compound |
| Structure | (CH₃CH₂)₂NH | CH₃CH₂OCH₂CH₂NH₂ |
| Amine Type | Secondary | Primary |
| Molar Mass | 73.14 g/mol | 89.14 g/mol |
| Boiling Point | 55-56 °C[1][2] | 105-108.8 °C[3][4] |
| pKa of Conjugate Acid | 10.98 - 11.09[2][5][6] | 9.32[4][7] or 6.26[3][4][6][8] |
Note on pKa of this compound: There is a notable discrepancy in the reported pKa values for this compound in chemical literature and databases. Researchers should consider this variability and may need to determine the pKa under their specific experimental conditions. For the purpose of this guide, the higher value (9.32) will be considered in the context of basicity comparison, while acknowledging the existing conflict in reported data.
Comparative Analysis of Nucleophilicity
Nucleophilicity is a kinetic phenomenon describing the rate at which a species donates its electron pair to an electrophile. It is influenced by a combination of electronic effects, steric hindrance, and the solvent environment. While directly correlated kinetic data for these two amines is sparse in the literature, a robust comparison can be established from fundamental chemical principles.
Electronic Effects
The availability of the nitrogen lone pair is the primary determinant of an amine's reactivity.
-
Diethylamine : As a secondary amine, diethylamine features two electron-donating ethyl groups attached to the nitrogen atom.[6] Through the positive inductive effect (+I), these alkyl groups increase the electron density on the nitrogen, making its lone pair more available for nucleophilic attack.[6][9]
-
This compound : This primary amine contains an ethoxy group (-OCH₂CH₃) two carbons away from the nitrogen. The oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect (-I).[6] This effect reduces the electron density on the nitrogen atom, thereby decreasing its intrinsic nucleophilicity compared to a simple primary amine like ethylamine.[6]
Steric Hindrance
The accessibility of the nitrogen lone pair is also crucial for nucleophilic attack.
-
Diethylamine : The presence of two ethyl groups creates more steric bulk around the nitrogen atom compared to a primary amine. This steric hindrance can slow down the rate of reaction with sterically demanding electrophiles.[10][11]
-
This compound : Being a primary amine, the nitrogen atom is less sterically encumbered than that of diethylamine, presenting a more accessible site for reaction.[6]
Basicity and its Correlation to Nucleophilicity
Basicity, the thermodynamic ability of a molecule to accept a proton, is often used as a predictor of nucleophilicity. A higher pKa of the conjugate acid corresponds to a stronger base.
-
With a pKa around 11, diethylamine is a significantly stronger base than this compound (pKa ≈ 9.32).[2][4][5][6] This difference of nearly two pKa units suggests that diethylamine is approximately 100 times more basic.
-
Generally, for a given atom type (in this case, nitrogen), stronger bases are also stronger nucleophiles.[12] The two electron-donating groups on diethylamine enhance both its basicity and nucleophilicity.[6][12] The electron-withdrawing nature of the ethoxy group in this compound reduces both its basicity and predicted nucleophilicity.[6]
Intramolecular Hydrogen Bonding
The structure of this compound allows for the potential formation of an intramolecular hydrogen bond between the amine's hydrogen and the ether oxygen. This interaction can create a cyclic conformation that may reduce the availability of the nitrogen's lone pair for external reactions, potentially lowering its nucleophilicity.
Logical Framework for Comparison
The following diagram illustrates the interplay of factors influencing the nucleophilicity of these two amines.
Caption: Factors influencing the comparative nucleophilicity.
Experimental Protocol for Determining Relative Nucleophilicity
To obtain empirical, quantitative data on the relative nucleophilicity of this compound and diethylamine, a competitive reaction experiment can be performed. This protocol provides a framework for such a study.
Objective
To determine the relative reaction rates of this compound and diethylamine with a common electrophile.
Materials
-
Diethylamine
-
This compound
-
A suitable electrophile (e.g., benzyl bromide or methyl iodide)
-
An inert solvent (e.g., acetonitrile or THF)
-
Internal standard for analysis (e.g., undecane)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
Procedure
-
Reaction Setup : In a round-bottom flask, prepare a solution of the chosen electrophile (e.g., benzyl bromide, 1.0 mmol) in the inert solvent (10 mL). Add the internal standard (0.5 mmol).
-
Nucleophile Addition : To the stirred solution, add an equimolar mixture of diethylamine (1.0 mmol) and this compound (1.0 mmol) simultaneously.
-
Reaction Monitoring : Immediately withdraw an aliquot (t=0) and quench it (e.g., with dilute acid). Continue to take aliquots at regular time intervals (e.g., 15, 30, 60, 120 minutes).
-
Analysis : Analyze the quenched aliquots by GC or HPLC to determine the concentration of the unreacted amines and the newly formed products (N-benzyl-diethylamine and N-benzyl-2-ethoxyethylamine).
-
Data Interpretation : The amine that is consumed faster and forms its corresponding product at a higher rate is the more potent nucleophile. The ratio of the product concentrations over time provides a quantitative measure of their relative nucleophilicity.
The following diagram outlines this experimental workflow.
References
- 1. Human Metabolome Database: Showing metabocard for Diethylamine (HMDB0041878) [hmdb.ca]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound CAS#: 110-76-9 [m.chemicalbook.com]
- 5. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 110-76-9 [chemicalbook.com]
- 8. This compound [chembk.com]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. osti.gov [osti.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Quantification of Impurities in Crude 2-Ethoxyethylamine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates is paramount for ensuring the safety and efficacy of therapeutic products. This guide provides a comprehensive comparison of analytical methodologies for the quantification of common impurities in crude 2-Ethoxyethylamine, a versatile intermediate in the synthesis of several pharmaceutical compounds. We will delve into the performance of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), supported by representative experimental data and detailed protocols.
Comparison of Analytical Methods
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and widely used techniques in pharmaceutical analysis for impurity profiling. The choice between them often depends on the volatility and thermal stability of the analytes, as well as the desired sensitivity and sample throughput.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and cost-effective technique well-suited for the analysis of volatile and semi-volatile compounds. Given that this compound and its likely process-related impurities are volatile, GC-FID presents a primary analytical choice.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a versatile technique that separates compounds based on their interaction with a stationary and a mobile phase. For non-chromophoric analytes like simple aliphatic amines, a derivatization step is often necessary to introduce a UV-absorbing moiety, enabling their detection.
The following table summarizes the comparative performance of GC-FID and HPLC-UV for the quantification of key impurities in crude this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) with Derivatization |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 101.0% |
| Precision (% RSD) | < 1.5% | < 1.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Analysis Time | ~15 - 25 minutes | ~20 - 30 minutes (excluding derivatization) |
| Sample Preparation | Simple dilution | Derivatization required |
Experimental Protocols
Detailed methodologies for the quantification of two common impurities in crude this compound, the unreacted starting material 2-Ethoxyethanol and the process-related byproduct bis(2-ethoxyethyl)amine , are provided below.
Method 1: Quantification of Impurities by Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the simultaneous quantification of volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: Agilent CP-Volamine (30 m x 0.32 mm, 5 µm film thickness) or equivalent phase designed for amine analysis.[1]
Reagents and Standards:
-
This compound (main component)
-
2-Ethoxyethanol (impurity standard)
-
bis(2-ethoxyethyl)amine (impurity standard)
-
Solvent: Acetonitrile or Methanol (HPLC grade)
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 275 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve appropriate amounts of 2-Ethoxyethanol and bis(2-ethoxyethyl)amine standards in the chosen solvent to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution to cover a range of concentrations (e.g., 0.01% to 0.5% relative to the main component).
-
Sample Preparation: Accurately weigh approximately 100 mg of the crude this compound sample and dissolve it in 10 mL of the solvent.
Data Analysis: Construct a calibration curve for each impurity by plotting the peak area against the concentration of the standards. Determine the concentration of each impurity in the sample from its peak area using the corresponding calibration curve.
Method 2: Quantification of Impurities by High-Performance Liquid Chromatography-UV Detection (HPLC-UV) with Pre-Column Derivatization
This method provides an alternative approach with potentially higher sensitivity for the quantification of impurities after derivatization.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector
-
Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents and Standards:
-
This compound (main component)
-
2-Ethoxyethanol (impurity standard)
-
bis(2-ethoxyethyl)amine (impurity standard)
-
Derivatization Reagent: 1-Naphthyl isocyanate[2]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Solvent: Dichloromethane (for derivatization)
Derivatization Procedure: [2]
-
To 1 mL of the standard or sample solution in dichloromethane, add 100 µL of 1-Naphthyl isocyanate solution (1 mg/mL in dichloromethane).
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
Chromatographic Conditions:
-
Mobile Phase Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Standard Preparation: Prepare individual stock solutions of 2-Ethoxyethanol and bis(2-ethoxyethyl)amine in dichloromethane. Prepare a series of calibration standards and derivatize them as described above.
-
Sample Preparation: Dissolve an accurately weighed amount of the crude this compound sample in dichloromethane and proceed with the derivatization step.
Data Analysis: Construct a calibration curve for each derivatized impurity by plotting the peak area against the initial concentration of the standard. Determine the concentration of each impurity in the sample from the peak area of its derivative.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of the impurity quantification process, the following diagrams are provided.
Caption: A logical workflow for the quantification and comparison of impurities in crude this compound.
Caption: Signaling pathway of the pre-column derivatization for HPLC-UV analysis of amines.
References
- 1. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization procedure and HPLC determination of 2-ethoxyethanol in cosmetic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Ethoxyethylamine
The responsible management and disposal of 2-Ethoxyethylamine are critical for ensuring the safety of laboratory personnel and protecting the environment. Due to its hazardous properties, strict adherence to established protocols is essential. This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Understanding the Hazards
This compound is a hazardous substance characterized by its flammability and corrosivity.[1] A thorough understanding of its properties is the foundation of safe handling and disposal.
Hazard Profile of this compound
| Hazard Classification | Description |
|---|---|
| Flammability | Highly flammable liquid and vapor.[1][2][3] |
| Corrosivity | Causes severe skin burns and eye damage.[1][2][3] |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[1][3] |
| Respiratory Hazard | Inhalation can cause chemical burns to the respiratory tract.[4] |
Physicochemical Properties
| Property | Value |
|---|---|
| Flash Point | 20 °C (68 °F)[3][4] |
| Autoignition Temperature | 265 °C (509 °F)[3][4] |
| Lower Explosion Limit | 1.9% by Volume[3][4] |
| Upper Explosion Limit | 11.2% by Volume[3][4] |
| pH | 11.9 (10% aqueous solution)[3][4] |
| Boiling Point | 104 °C @ 760 mmHg[3][4] |
Step-by-Step Disposal Procedures
The disposal of this compound is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) classifies this substance as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), primarily due to its ignitability and corrosivity.[1][4] Always consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with federal, state, and local regulations.[1][4]
Primary Disposal Method: Professional Hazardous Waste Service
The standard and most secure method for disposing of this compound is through a licensed hazardous waste disposal company.[1] This ensures the waste is managed and treated in a compliant and environmentally sound manner, typically through high-temperature incineration.[1]
Operational Steps:
-
Segregation and Collection: Collect waste this compound in a dedicated, chemically compatible container. The container must be clearly labeled as "Hazardous Waste: this compound" and include details about its corrosive and flammable nature.[1][3]
-
Safe Storage: Ensure the sealed waste container is stored in a cool, dry, and well-ventilated area, away from any potential ignition sources.[1][4]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup.
Experimental Protocol: Chemical Neutralization of Small Quantities
For small quantities, chemical neutralization can be performed by trained personnel in a controlled laboratory setting to render the waste less hazardous before final disposal. As a weak base, this compound can be neutralized by a strong acid.[1]
! IMPORTANT ! This procedure must be conducted with extreme caution within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[1]
Methodology:
-
Preparation:
-
Place a beaker containing the this compound waste into an ice bath to manage the exothermic reaction.
-
Prepare a dilute solution of a strong acid, such as 1M hydrochloric acid (HCl).[1]
-
-
Neutralization:
-
Slowly and with continuous stirring, add the dilute acid to the this compound.[1] The gradual addition is crucial to control the temperature increase from the exothermic reaction.[1]
-
Monitor the solution's pH using a calibrated pH meter or pH strips.
-
Continue to add acid incrementally until the pH of the solution is between 6.0 and 8.0.[1]
-
-
Disposal of Resulting Salt:
-
The neutralized solution contains an amine salt. While less hazardous, it must still be disposed of in accordance with local regulations.[1]
-
Consult your EHS department for the proper disposal procedure for the resulting salt solution.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
Essential Safety and Operational Guide for Handling 2-Ethoxyethylamine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 2-Ethoxyethylamine, a highly flammable and corrosive chemical. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Immediate Precautions
This compound presents significant health and safety risks. Understanding these hazards is the first step in safe handling.
Hazard Profile:
-
Corrosivity: Causes severe skin burns and eye damage.[1][2][3]
-
Toxicity: Harmful if swallowed or in contact with skin.[1][2][3]
-
Respiratory Hazard: Causes chemical burns to the respiratory tract upon inhalation.[1][2]
Immediate Actions:
-
Work exclusively in a certified chemical fume hood.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
Eliminate all ignition sources from the handling area.[1]
-
Use spark-proof tools and explosion-proof equipment.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. |
| Skin Protection | Chemical-resistant gloves (refer to the glove selection guide below). A flame-retardant and chemically resistant lab coat or apron must be worn. Closed-toe shoes are required. | Gloves must be inspected before each use and comply with EN 374 (EU) or ASTM F739 (US) standards. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge. | Required when handling outside of a fume hood or if there is a risk of exceeding exposure limits. |
Quantitative Data on Exposure Limits and Glove Compatibility:
Direct occupational exposure limits for this compound are not established by OSHA, NIOSH, or ACGIH.[1] However, for the structurally similar compound 2-Ethoxyethanol , the following exposure limits have been set and can be used as a cautious reference:
| Organization | Exposure Limit (Time-Weighted Average) |
| NIOSH REL | 0.5 ppm (1.8 mg/m³) [skin] |
| OSHA PEL | 200 ppm (740 mg/m³) [skin] |
| ACGIH TLV | 5 ppm (18 mg/m³) [skin] |
Data for 2-Ethoxyethanol, a related compound. Exercise extreme caution.
Quantitative data on the resistance of specific glove materials to this compound is limited. However, studies on 2-Ethoxyethanol provide crucial guidance. Disposable nitrile gloves have shown poor protection against 2-ethoxyethanol, with breakthrough times of less than 20 minutes. Therefore, for prolonged contact, more robust glove materials are necessary.
| Glove Material | Resistance to Amines (General) | Resistance to Ethers (General) | Recommendations for this compound |
| Nitrile | Good | Fair to Good | Suitable for splash protection only; change immediately upon contact. Not recommended for prolonged use. |
| Neoprene | Good | Good | A better choice for extended handling. |
| Butyl Rubber | Excellent | Excellent | Recommended for prolonged or immersive work. |
| Viton® | Excellent | Excellent | Recommended for prolonged or immersive work. |
Note: Always consult the glove manufacturer's specific chemical resistance data for this compound if available.
Experimental Protocol: Preparation of a 1M Solution of this compound
This protocol outlines the steps for safely preparing a 1M solution of this compound in a non-reactive solvent (e.g., Toluene).
Materials:
-
This compound
-
Anhydrous Toluene
-
Volumetric flask with a stopper
-
Glass funnel
-
Magnetic stirrer and stir bar
-
Appropriate glassware for measurements
-
All required PPE
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.
-
Solvent Preparation: Measure the required volume of Toluene and add it to the volumetric flask containing a magnetic stir bar.
-
Adding this compound: In the fume hood, carefully measure the required mass of this compound. Slowly add the this compound to the Toluene in the volumetric flask using a glass funnel.
-
Mixing: Stopper the flask and place it on the magnetic stirrer. Stir until the solution is homogeneous.
-
Storage: Transfer the solution to a properly labeled, sealed, and appropriate storage container.
-
Decontamination: Decontaminate all glassware and equipment that came into contact with this compound.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, according to the disposal plan.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Operational Workflow Diagram:
Caption: PPE selection workflow for handling this compound.
Disposal Plan: All waste containing this compound is considered hazardous and must be disposed of accordingly.
-
Waste Collection: Collect all this compound waste in a dedicated, properly labeled, and sealed container.[3] Do not mix with other waste streams.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (flammable, corrosive, toxic).
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from ignition sources.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental management company.[2] Incineration is a common disposal method for flammable organic compounds.[2]
Disposal Workflow Diagram:
Caption: Disposal workflow for this compound waste.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
